1-Octanol, 5-propyl-: Structural Isomer Effects and Biophysical Applications
Executive Summary The structural architecture of aliphatic alcohols fundamentally dictates their physicochemical behavior and biological interactions. While linear long-chain alcohols (e.g., 1-undecanol) are well-documen...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The structural architecture of aliphatic alcohols fundamentally dictates their physicochemical behavior and biological interactions. While linear long-chain alcohols (e.g., 1-undecanol) are well-documented for their predictable membrane partitioning, branched isomers such as 1-Octanol, 5-propyl- (also known as 5-propyloctan-1-ol) introduce complex steric dynamics. This whitepaper provides an in-depth technical analysis of 5-propyl-1-octanol, exploring how its C5-propyl branch acts as a steric wedge to modulate lipid bilayer fluidity, alter protein-binding cutoff effects, and serve as a highly efficient transdermal penetration enhancer.
Physicochemical Profiling: The Impact of Branching
1-Octanol, 5-propyl- (
C11H24O
) is a structural isomer of 1-undecanol. The presence of a propyl group at the 5-position of the octanol backbone significantly alters its spatial footprint. Linear alcohols pack efficiently at interfaces, leading to highly ordered, rigid interfacial films[1]. In contrast, the bulky nature of branched alcohols disrupts this ordered packing, resulting in lower melting points, altered boiling points, and a larger molecular free volume[1].
Table 1: Physicochemical Comparison of
C11H24O
Isomers
To understand the baseline differences, we compare the branched 5-propyl-1-octanol with its linear counterpart, 1-undecanol.
Property
1-Octanol, 5-propyl- (Branched)
1-Undecanol (Linear)
Causality / Significance
Molecular Weight
172.31 g/mol
172.31 g/mol
Identical mass; differences are purely conformational[2].
XLogP3-AA
4.3
~4.2
High lipophilicity drives partitioning into hydrophobic domains[2].
Boiling Point
129-130 °C (at 20 Torr)
243 °C (at 760 Torr)
Branching reduces intermolecular Van der Waals forces[3].
The C5 branch creates a steric wedge, increasing bilayer free volume[4].
Biophysical Mechanisms of Action
Lipid Bilayer Fluidization and the "Wedge Effect"
When 5-propyl-1-octanol partitions into a phospholipid bilayer or the ceramide-rich lamellae of the stratum corneum, it aligns its polar hydroxyl group with the lipid headgroups while its hydrocarbon tail inserts into the hydrophobic core.
Unlike linear alcohols that align parallel to lipid acyl chains, the C5-propyl branch protrudes laterally. This steric bulk prevents adjacent lipid molecules from packing tightly, effectively lowering the phase transition temperature (
Tm
) of the membrane from a rigid gel (
Lβ
) phase to a fluid liquid-crystalline (
Lα
) phase[4]. Isothermal Titration Calorimetry (ITC) studies on similar branched alcohols demonstrate that branching decreases the disordering enthalpy (
ΔH
) relative to linear counterparts, as the branched molecules face greater resistance during insertion but ultimately cause more significant lateral expansion once embedded[5].
Protein-Lipid Interface and the "Cutoff Effect"
In neuropharmacology, long-chain alcohols act as modulators of membrane proteins (e.g., GABA
A
receptors, gap junctions) and exhibit anesthetic properties. The Meyer-Overton rule predicts that anesthetic potency increases with chain length; however, this abruptly stops at a specific chain length—a phenomenon known as the "cutoff effect"[6].
The cutoff effect is primarily driven by the finite volume of hydrophobic binding pockets within target proteins[6]. The bulky architecture of 5-propyl-1-octanol alters its spatial binding profile. While a linear C11 alcohol might fit into a specific receptor pocket, the lateral protrusion of the propyl group at the C5 position can cause steric clashes, shifting the cutoff point and altering its efficacy as an ion channel blocker compared to 1-undecanol.
Applications in Drug Development: Transdermal Penetration Enhancers (TPEs)
The primary industrial and pharmaceutical value of branched long-chain alcohols lies in their role as penetration enhancers. The stratum corneum (SC) barrier relies on highly ordered intercellular lipids. By partitioning into these domains, 5-propyl-1-octanol acts as a potent chemical enhancer.
Mechanism of Enhancement:
Solvation: The alcohol acts as a cosolvent, increasing the partitioning coefficient of the Active Pharmaceutical Ingredient (API) into the SC.
Lipid Disruption: The branched structure disrupts the highly ordered lipid packing, creating transient micro-pores and increasing the diffusional diffusivity (
D
) of the skin[7].
Caption: Mechanistic pathway of 5-propyl-1-octanol acting as a transdermal penetration enhancer.
Experimental Protocols: Self-Validating Workflows
To harness 5-propyl-1-octanol in formulation science, its thermodynamic partitioning and kinetic flux enhancement must be empirically validated. The following protocols are designed with internal controls to ensure self-validating data.
Protocol 1: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)
Purpose: To quantify the binding affinity (
Ka
) and enthalpy (
ΔH
) of 5-propyl-1-octanol partitioning into model lipid bilayers, proving specific membrane insertion rather than non-specific micellization.
Step-by-Step Methodology:
Vesicle Preparation: Prepare Large Unilamellar Vesicles (LUVs) composed of DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine) at 10 mM in HEPES buffer (pH 7.4) using thin-film hydration followed by extrusion through a 100 nm polycarbonate membrane.
Titrant Preparation: Prepare a 50 mM solution of 5-propyl-1-octanol in the identical HEPES buffer. Crucial: Ensure the co-solvent (e.g., 1% DMSO) concentration is perfectly matched between the syringe and the cell to prevent massive heat of dilution artifacts.
ITC Execution: Load the DPPC LUVs into the calorimetric cell and the alcohol into the syringe. Perform 25 sequential injections of 2 µL at 25°C (gel phase) and 45°C (fluid phase).
Self-Validation Check: The heat signature must transition from an initial exothermic/endothermic peak to a flat baseline (heat of dilution) as the membrane reaches saturation. If the baseline is never reached, the alcohol is solubilizing the liposomes into micelles rather than partitioning.
Data Analysis: Fit the integrated heat data to a one-site binding model to extract
ΔH
,
Ka
, and the stoichiometry (
n
, lipid-to-alcohol ratio).
Protocol 2: Transdermal Flux Validation via Franz Diffusion Cells
Purpose: To measure the steady-state flux (
Jss
) of a model hydrophilic API (e.g., caffeine) across a biological membrane when formulated with 5-propyl-1-octanol.
Step-by-Step Methodology:
Membrane Preparation: Mount dermatomed porcine ear skin (thickness ~500 µm) between the donor and receptor compartments of a static Franz diffusion cell.
Receptor Phase: Fill the receptor chamber with PBS (pH 7.4) maintained at 32°C (mimicking skin surface temperature) under continuous magnetic stirring.
Formulation Loading: Apply 200 µL of the donor solution (1% API + 5% 5-propyl-1-octanol in a propylene glycol/water vehicle) to the SC surface. Run a parallel control without the branched alcohol.
Sampling: Withdraw 200 µL aliquots from the receptor port at 1, 2, 4, 6, 8, and 24 hours, replacing the volume with fresh pre-warmed PBS.
Quantification & Self-Validation: Analyze samples via HPLC-UV. Plot the cumulative amount of API permeated per unit area (
μg/cm2
) against time.
Validation: The graph must show a linear steady-state region after an initial lag time. A sudden, non-linear spike in concentration indicates catastrophic failure of the skin barrier (e.g., membrane rupture), invalidating the replicate. Calculate the Enhancement Ratio (ER) by dividing the
Jss
of the test formulation by the
Jss
of the control.
References
1-Octanol, 5-propyl- | C11H24O | CID 3042131 - PubChem
National Center for Biotechnology Information (NIH).[Link]
Alkanols Regulate the Fluidity of Phospholipid Bilayer in Accordance to Their Concentration and Polarity
Langmuir - ACS Publications.[Link]
Quantifying Membrane Structure and Dynamics during Bioproduct Production in Zymomonas mobilis by Molecular Simulation
PMC - National Institutes of Health.[Link]
Fatty Alcohols, Fatty Acids, and Fatty Acid Esters as Penetration Enhancers
ResearchGate.[Link]
Theories of general anaesthetic action (Cutoff Effect)
Wikipedia.[Link]
Synthesis and Characterization of 5-Propyl-1-octanol: A Comprehensive Technical Guide
Introduction & Mechanistic Rationale In the rapidly evolving fields of surfactant chemistry and lipid nanoparticle (LNP) formulation, the structural geometry of hydrophobic tails dictates the macroscopic behavior of the...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Rationale
In the rapidly evolving fields of surfactant chemistry and lipid nanoparticle (LNP) formulation, the structural geometry of hydrophobic tails dictates the macroscopic behavior of the system. 5-Propyl-1-octanol (CAS: 59117-31-6) is a highly specialized, branched primary aliphatic alcohol (C₁₁H₂₄O) [1]. Unlike linear fatty alcohols, the symmetric branching at the C5 position (bearing two propyl groups relative to the main chain) introduces steric bulk that disrupts tight lipid packing. This structural feature significantly lowers the phase inversion temperature and alters the critical packing parameter, making it an exceptional candidate for stabilizing bicontinuous microemulsions and enhancing the fluidity of LNP bilayers [2].
As a Senior Application Scientist, I have designed this guide to move beyond mere procedural steps. The synthesis of branched aliphatic alcohols often suffers from poor regioselectivity and low yields. To circumvent this, we employ a highly logical, self-validating three-step synthetic route starting from δ-valerolactone .
The Causality of the Route:
Backbone Pre-installation: δ-Valerolactone provides a pre-formed 5-carbon chain with a terminal oxygen. Opening this lactone with a Grignard reagent perfectly maps to the C1–C5 segment of our target molecule.
Symmetric Branching: The addition of two equivalents of propylmagnesium bromide to the lactone carbonyl creates a symmetric tertiary alcohol at C5. Because the two added groups are identical (propyl), C5 becomes a prochiral center, eliminating the need for complex stereoselective catalysis.
Regioselective Dehydration: We exploit the thermodynamic stability of tertiary carbocations. Using a specific Brønsted acid, we selectively dehydrate the tertiary alcohol while leaving the primary alcohol intact [3].
Mechanistic Pathway Visualization
The following diagram illustrates the logical flow of the synthetic methodology, highlighting the transformation of functional groups at each stage.
Figure 1: Three-step synthetic workflow for 5-propyl-1-octanol from δ-valerolactone.
Experimental Workflows & Methodologies
Every protocol described below is designed as a self-validating system. In-process controls (like TLC and Dean-Stark monitoring) ensure that each chemical transformation is complete before proceeding, preventing the carryover of impurities.
Step 1: Grignard Addition (Synthesis of 5-propyloctane-1,5-diol)
The goal of this step is to execute a double nucleophilic addition. The first equivalent of propylmagnesium bromide opens the lactone to form a ketone intermediate; the second equivalent attacks the ketone to yield a tertiary alcohol.
Reagent Preparation: Flame-dry a 1 L 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel under an argon atmosphere. Add magnesium turnings (2.5 eq) and 100 mL of anhydrous THF.
Grignard Formation: Initiate the reaction with a crystal of iodine. Add 1-bromopropane (2.4 eq) in 150 mL THF dropwise over 1 hour. Stir until the magnesium is consumed.
Lactone Addition: Cool the flask to 0 °C using an ice bath. Add δ-valerolactone (1.0 eq) dissolved in 50 mL THF dropwise. The low temperature prevents unwanted side reactions (e.g., enolization).
Reflux & Quench: Warm the mixture to room temperature, then reflux for 2 hours to ensure complete conversion. Cool to 0 °C and carefully quench with saturated aqueous NH₄Cl.
Isolation: Extract the aqueous layer with ethyl acetate (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Step 2: Regioselective Dehydration
Here, we must dehydrate the tertiary alcohol at C5 without eliminating the primary alcohol at C1. We utilize p-Toluenesulfonic acid (pTSA). Molecular modeling and empirical data demonstrate that pTSA catalysis leads to the rapid formation of a tertiary carbenium ion. The pTSA sulfonate anion stabilizes this intermediate, driving a highly regioselective E1 dehydration while leaving the primary hydroxyl unperturbed [3].
Setup: Dissolve the crude 5-propyloctane-1,5-diol (1.0 eq) in 250 mL of anhydrous toluene in a flask equipped with a Dean-Stark trap and reflux condenser.
Catalysis: Add pTSA monohydrate (0.05 eq).
Azeotropic Removal: Heat the mixture to reflux (approx. 110 °C). Water generated from the dehydration will azeotrope with toluene and collect in the Dean-Stark trap.
Validation: Monitor the water volume. The reaction is complete when the theoretical volume of water (1.0 eq) is collected (typically 2-3 hours).
Workup: Cool to room temperature, wash the organic layer with saturated NaHCO₃ to neutralize the pTSA, dry over Na₂SO₄, and concentrate to yield a mixture of internal alkenes (5-propyloct-4-en-1-ol and 5-propyloct-5-en-1-ol).
Step 3: Catalytic Hydrogenation
The final step saturates the internal double bond via syn-addition of hydrogen gas, yielding the final aliphatic target.
Setup: Dissolve the crude alkene mixture in 100 mL of absolute ethanol.
Catalyst Addition: Add 10 wt% Palladium on Carbon (Pd/C) (0.05 eq Pd). Safety Note: Pd/C is pyrophoric; add under an argon blanket.
Hydrogenation: Evacuate the flask and backfill with H₂ gas three times. Stir vigorously under a hydrogen balloon (or in a Parr shaker at 30 psi) at room temperature for 12 hours.
Filtration: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with excess ethanol.
Purification: Concentrate the filtrate under reduced pressure. Purify the residue via vacuum distillation to obtain pure 5-propyl-1-octanol as a clear, colorless oil.
Quantitative Data & Characterization
To ensure the trustworthiness of the synthesized batch, rigorous analytical characterization is required. The tables below summarize the computed physicochemical properties and the expected Nuclear Magnetic Resonance (NMR) spectroscopic data used to validate the structural integrity of the final product.
Table 1: Physicochemical Properties [1]
Property
Value
Analytical Relevance
Molecular Formula
C₁₁H₂₄O
Confirms elemental composition.
Molecular Weight
172.31 g/mol
Target mass for LC-MS / GC-MS validation.
XLogP3-AA
4.3
Indicates high lipophilicity, ideal for LNP lipid tails.
Topological Polar Surface Area
20.2 Ų
Represents the primary hydroxyl headgroup footprint.
Rotatable Bonds
8
High conformational flexibility, lowering melting point.
Table 2: Expected NMR Characterization Data (CDCl₃)
Nucleus
Shift (ppm)
Multiplicity
Integration
Assignment
¹H NMR
0.88
Triplet (t)
6H
Terminal methyls (2 × -CH₃)
¹H NMR
1.10 - 1.45
Multiplet (m)
13H
Aliphatic chain (-CH₂- and -CH-)
¹H NMR
1.55
Quintet (p)
2H
C2 protons (-CH₂-CH₂-OH)
¹H NMR
3.62
Triplet (t)
2H
C1 protons (-CH₂-OH)
¹C NMR
63.1
Singlet (s)
1C
C1 carbon (-CH₂-OH)
¹C NMR
37.5
Singlet (s)
1C
C5 methine carbon (-CH-)
¹C NMR
14.5
Singlet (s)
2C
Terminal methyl carbons (-CH₃)
Note: The symmetry around the C5 methine center simplifies the ¹H and ¹³C spectra, as the two propyl chains are chemically equivalent.
Conclusion
The synthesis of 5-propyl-1-octanol via the Grignard addition to δ-valerolactone, followed by regioselective dehydration and hydrogenation, represents a highly efficient and scalable pathway. By understanding the causality behind the reagent choices—specifically the use of pTSA to exploit tertiary carbocation stability—researchers can reliably produce this branched alcohol. Its unique structural topology makes it an invaluable building block for next-generation surfactants and lipid-based drug delivery systems.
References
National Center for Biotechnology Information (NIH). "1-Octanol, 5-propyl- | C11H24O | CID 3042131 - PubChem." PubChem Database. Available at:[Link]
Engelskirchen, S., et al. "Nonionic surfactants with linear and branched hydrocarbon tails: compositional analysis, phase behavior, and film properties in bicontinuous microemulsions." Langmuir / PubMed (NIH), 2007. Available at:[Link]
Steup, M., et al. "A Molecular Modeling Study into Brønsted and Lewis Acid Catalyzed Conversion of CBD into Other Cannabinoids." Molecules (MDPI), 2024. Available at:[Link]
Foundational
Biological activity of branched C11 alcohols
An In-depth Technical Guide to the Biological Activity of Branched C11 Alcohols For Researchers, Scientists, and Drug Development Professionals Branched C11 alcohols, a diverse group of undecanol isomers, are emerging as...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Biological Activity of Branched C11 Alcohols
For Researchers, Scientists, and Drug Development Professionals
Branched C11 alcohols, a diverse group of undecanol isomers, are emerging as significant players in various biological processes. Their structural diversity, stemming from the varied positions of methyl or other alkyl branches along the C11 backbone, gives rise to a wide spectrum of activities, from potent antimicrobial and anti-inflammatory effects to critical roles as insect pheromones and components in advanced drug delivery systems. This technical guide provides a comprehensive overview of the current understanding of the biological activities of branched C11 alcohols, delving into their mechanisms of action, potential therapeutic applications, and toxicological profiles. We will explore their structure-activity relationships, detail established experimental protocols for their study, and present key data to inform future research and development in this promising area of chemical biology.
Introduction: The Structural and Biological Landscape of Branched C11 Alcohols
The molecular formula C11H24O represents a vast number of structural isomers, primarily categorized as undecanols and undecyl ethers.[1] Branched C11 alcohols, specifically, are characterized by a hydroxyl group and one or more alkyl branches along the eleven-carbon chain. This structural variance is the foundation of their diverse biological functions. The position of both the hydroxyl group and the alkyl branch(es) significantly influences the molecule's physicochemical properties, such as its lipophilicity, steric hindrance, and ability to interact with biological membranes and protein targets.
The biosynthesis of branched-chain alcohols in many organisms, including yeast, often occurs via the Ehrlich pathway, an extension of branched-chain amino acid catabolism.[2] In this pathway, amino acids like leucine and isoleucine are converted to their corresponding α-keto acids, which are then decarboxylated to aldehydes and subsequently reduced to branched-chain alcohols.[2][3]
This guide will focus on the key demonstrated biological activities of these fascinating molecules, providing insights for their potential exploitation in therapeutic and biotechnological applications.
Antimicrobial Activity: A Primary Defense Mechanism
Long-chain alcohols, including C11 isomers, have demonstrated significant antimicrobial properties against a range of pathogens.[4] The primary mechanism of action is often attributed to their ability to disrupt microbial cell membranes.
Antibacterial Effects
Studies have shown that 1-undecanol exhibits potent bactericidal activity against Gram-positive bacteria such as Staphylococcus aureus.[4] The efficacy of this antibacterial action is closely linked to the alcohol's ability to induce membrane damage, leading to the leakage of essential intracellular components like potassium ions.[4] The length of the aliphatic carbon chain is a critical determinant of this activity.[4]
While straight-chain undecanol is effective, branching can modulate this activity. The position and size of the branch can influence the alcohol's ability to insert into and disrupt the bacterial membrane's lipid bilayer.
Antifungal and Antiviral Properties
The membrane-disrupting capabilities of long-chain alcohols also extend to antifungal and antiviral activities. Saturated alcohols with chain lengths from 10 to 14 carbons have shown a striking peak in antiviral activity against lipid-containing viruses, such as herpes simplex virus.[5] The branched-chain alcohol phytol has also demonstrated activity against enveloped viruses.[5] This suggests that branched C11 alcohols could be promising candidates for the development of novel topical antiviral agents.[5]
Anti-inflammatory and Cytotoxic Potential
Emerging evidence suggests that certain branched and substituted alcohols possess anti-inflammatory and cytotoxic properties, opening avenues for their investigation in cancer and inflammatory disease research.
Modulation of Inflammatory Pathways
While direct evidence for branched C11 alcohols is still developing, studies on related structures provide a basis for their potential anti-inflammatory effects. For instance, novel synthetic tertiary alcohols have demonstrated promising in vivo anti-inflammatory activity in carrageenan-induced paw edema models.[6] The mechanism of action for some alcohols has been linked to the inhibition of key inflammatory mediators. For example, ethanol has been shown to inhibit the activation of NLRP3 and AIM2 inflammasomes in human macrophages, a novel anti-inflammatory action.[7] It is plausible that the structural features of specific branched C11 alcohols could allow for similar or even more potent interactions with inflammatory signaling cascades.
Cytotoxicity and Anticancer Applications
The cytotoxic effects of long-chain aliphatic alcohols and their derivatives have been noted, suggesting potential for anticancer applications.[8] Furthermore, branched-chain fatty alcohols are being explored as "assembly modules" in the design of self-assembling prodrug nanoassemblies for targeted cancer therapy.[9] In these systems, the length and branching of the alcohol chain play a crucial role in the stability, drug release, and overall efficacy and safety of the nanomedicine.[9] For example, docetaxel prodrugs using different lengths of branched-chain fatty alcohols (C16, C18, C20, and C24) have been designed, with the C20 analogue showing a good balance of efficacy and safety.[9]
Pheromonal Communication: The Language of Insects
Branched-chain alcohols are key components of insect pheromones, mediating critical behaviors such as mating and aggregation.[10] The specific structure and stereochemistry of these molecules are paramount to their biological activity, often eliciting highly specific responses from different insect species.[10]
For instance, the female-produced sex pheromone of the Paulownia bagworm has been identified as an ester of a branched alcohol.[10] The synthesis and bioassay of different stereoisomers are crucial for identifying the active component and for developing effective pest management strategies based on mating disruption.[10]
Toxicology and Safety Profile
A comprehensive understanding of the toxicological profile of branched C11 alcohols is essential for their safe development and application. Generally, long-chain alcohols are considered to have low to moderate acute toxicity.[11] However, they can be irritating to the skin and eyes.[11] Ethoxylated branched alcohols, which are used as surfactants, have undergone more extensive toxicological evaluation.[11][12] These studies indicate that while they are readily biodegradable and have a low potential for bioaccumulation, they can exhibit moderate chronic toxicity to aquatic life.[11]
Experimental Protocols
The following section outlines general methodologies for the investigation of the biological activities of branched C11 alcohols.
Synthesis of Branched C11 Alcohols
The synthesis of specific branched C11 alcohol isomers can be achieved through various organic chemistry routes. A common approach involves the use of Grignard reagents.
Protocol: Grignard Synthesis of a Tertiary Branched C11 Alcohol
Preparation of the Grignard Reagent: React an appropriate alkyl or aryl bromide with magnesium turnings in anhydrous ether to form the Grignard reagent.
Reaction with a Ketone: Add a suitable ketone (to achieve the desired C11 structure) to the Grignard reagent.
Hydrolysis: Quench the reaction with an aqueous acid solution (e.g., dilute HCl) to hydrolyze the magnesium alkoxide and yield the tertiary alcohol.
Purification: Purify the resulting alcohol using techniques such as column chromatography.
Characterization: Confirm the structure of the synthesized alcohol using spectroscopic methods like FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry.[6]
Antimicrobial Susceptibility Testing
Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
Prepare Inoculum: Culture the test microorganism (e.g., S. aureus) in a suitable broth medium to a standardized cell density (e.g., 0.5 McFarland standard).
Serial Dilutions: Prepare a two-fold serial dilution of the branched C11 alcohol in a 96-well microtiter plate containing the appropriate broth medium.
Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism only) and negative (broth only) controls.
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
Determine MIC: The MIC is the lowest concentration of the alcohol that completely inhibits visible growth of the microorganism.
Cytotoxicity Assay
Protocol: MTT Assay for Cell Viability
Cell Seeding: Seed a suitable cell line (e.g., human embryonic lung cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.[5]
Treatment: Expose the cells to various concentrations of the branched C11 alcohol for a specified period (e.g., 24 hours). Include a vehicle control.
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is proportional to the absorbance.
Data Summary
Biological Activity
Compound/Class
Organism/System
Key Findings
Reference(s)
Antibacterial
1-Undecanol
Staphylococcus aureus
Bactericidal; induces membrane damage and K+ leakage.
Caption: Proposed mechanism of branched C11 alcohol antibacterial activity.
Experimental Workflow for Biological Activity Screening
Caption: General workflow for the biological screening of branched C11 alcohols.
Conclusion and Future Directions
Branched C11 alcohols represent a versatile class of molecules with a rich and largely untapped potential for biological applications. Their demonstrated antimicrobial, anti-inflammatory, and pheromonal activities, coupled with their utility in drug delivery, underscore their importance in chemical biology and medicinal chemistry. The key to unlocking their full potential lies in a deeper understanding of their structure-activity relationships. Future research should focus on the systematic synthesis and biological evaluation of a wider array of branched C11 isomers to elucidate how the position and nature of the branching affect their interaction with biological targets. Advanced computational modeling could aid in predicting the activity of novel isomers and in understanding their mechanisms of action at a molecular level. Furthermore, exploring their effects on a broader range of cellular signaling pathways could reveal novel therapeutic targets and applications. As our understanding of these multifaceted molecules grows, so too will their potential to contribute to the development of new therapeutics, sustainable agricultural practices, and innovative biotechnologies.
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de la Torre, M. C., Rodríguez, B., & Bruno, M. (2010). Synthesis and biological evaluation of (+)-labdadienedial, derivatives and precursors from (+)-sclareolide. Bioorganic & medicinal chemistry letters, 20(18), 5481-5484. [Link]
Lewis, K. A., Tzilivakis, J., Warner, D. J., & Green, A. (2016). An international database for pesticide risk assessments and management. Human and Ecological Risk Assessment: An International Journal, 22(4), 1050-1064. [Link]
Nurmi, K., Virkanen, J., Rajamäki, K., Niemi, K., Kovanen, P. T., & Eklund, K. K. (2013). Ethanol inhibits activation of NLRP3 and AIM2 inflammasomes in human macrophages–a novel anti-inflammatory action of alcohol. PloS one, 8(11), e78537. [Link]
Mo, J. (2024). Genetically-Encoded Biosensors for Branched-Chain Amino Acid Metabolism and Branched-Chain Higher Alcohol Production. Princeton University. [Link]
US EPA. (2006). SCREENING-LEVEL HAZARD CHARACTERIZATION Long Chain Alcohols Category. [Link]
Raper, J., & Mason, C. A. (2010). Effects of ethanol on axon outgrowth and branching in developing rat cortical neurons. Developmental neurobiology, 70(8), 530-542. [Link]
Lovinger, D. M. (2008). Alcohol and the brain: neuronal molecular targets, synapses, and circuits. Neuron, 59(4), 527-539. [Link]
Nagoya University. (2024, April 10). Impact of Aldehydes on DNA Damage and Aging. [Link]
Li, Y., Li, W., & Li, J. (2018). Synthesis and biological evaluation of diarylheptanoids as potential antioxidant and anti-inflammatory agents. Molecules, 23(1), 195. [Link]
Oscar-Berman, M., & Marinković, K. (2007). Alcohol: effects on neurobehavioral functions and the brain. Neuropsychology review, 17(3), 239-257. [Link]
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Lovinger, D. M. (2017). Alcohol and the Brain: Neuronal Molecular Targets, Synapses, and Circuits. Neuron, 96(6), 1221-1235. [Link]
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An In-depth Technical Guide to the Interaction of 5-propyl-1-octanol with Lipid Membranes
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the interaction of the branched-chain alcohol, 5-propyl-1-octanol, with lipid membranes. While dir...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the interaction of the branched-chain alcohol, 5-propyl-1-octanol, with lipid membranes. While direct experimental data on this specific molecule is limited, this document synthesizes established principles of amphiphile-membrane interactions to build a robust predictive framework. We will delve into the core physicochemical drivers of this interaction, detail authoritative experimental methodologies for its characterization, and provide insights into the expected biophysical consequences for the lipid bilayer.
Part 1: Foundational Principles of Amphiphile-Membrane Interactions
Biological membranes are complex, dynamic structures primarily composed of a lipid bilayer, which acts as a selective barrier.[1][2] The constituent lipids are amphipathic, possessing both a hydrophilic (water-loving) head group and a hydrophobic (water-fearing) tail.[1][3] This dual nature drives their spontaneous self-assembly into a bilayer in aqueous environments, with the hydrophobic tails sequestered in the core and the hydrophilic heads facing the aqueous exterior and interior of the cell.[2][3]
The interaction of small molecules with this lipid bilayer is of profound importance in pharmacology and toxicology. Amphiphilic molecules, such as alcohols, can partition into the membrane, altering its physical properties and, consequently, the function of embedded proteins.[4][5][6] These interactions are governed by a delicate interplay of forces, including the hydrophobic effect, van der Waals forces, and electrostatic interactions.[7]
Introducing 5-propyl-1-octanol: A Branched-Chain Amphiphile
5-propyl-1-octanol is a C11 branched-chain alcohol. Its structure dictates its amphipathic character: a polar hydroxyl (-OH) group serves as the hydrophilic head, while the eleven-carbon aliphatic chain constitutes its hydrophobic tail.
The predicted octanol-water partition coefficient (XlogP) of 4.3 indicates a strong preference for nonpolar environments, suggesting that 5-propyl-1-octanol will readily partition from an aqueous phase into the hydrophobic core of a lipid membrane.[8][10] The branching at the 5-position is a key structural feature that will influence its packing within the lipid acyl chains compared to a linear alcohol of similar length.
Core Mechanisms of Alcohol-Lipid Bilayer Interaction
The interaction of an alcohol with a lipid membrane is a multi-step process that culminates in alterations to the bilayer's structure and dynamics.
Partitioning: Driven by its hydrophobicity, the alcohol molecule moves from the aqueous phase to the lipid bilayer. The partition coefficient increases with the length of the alkyl chain.[5]
Intercalation and Orientation: Once in the membrane, the alcohol orients itself with its polar hydroxyl group anchored near the lipid headgroup region at the water-bilayer interface, while its hydrophobic tail aligns with the lipid acyl chains in the membrane core.[4]
Perturbation of Bilayer Properties: The presence of alcohol molecules disrupts the ordered packing of the lipid acyl chains. This can lead to several effects:
Increased Fluidity/Disorder: By creating space between lipid tails, alcohols can increase their motional freedom, leading to a more fluid membrane state.[11]
Altered Thickness: Short-chain alcohols can increase the area per lipid, leading to a decrease in bilayer thickness. Longer-chain alcohols can have more complex effects, sometimes increasing thickness depending on how they align and interact with the lipid chains.[5]
Changes in Lateral Pressure: The insertion of molecules into the bilayer alters the lateral pressure profile, which can impact the function of membrane proteins.[5]
Permeability Changes: Disruption of lipid packing can increase the passive permeability of the membrane to ions and other small molecules.[12]
A critical concept is the "cutoff effect," where the biological potency of alcohols increases with chain length up to a certain point, after which it plateaus or decreases.[4][6] This phenomenon is linked to the alcohol's chain length relative to the thickness of the lipid bilayer; very long alcohols may not integrate as effectively or may self-aggregate.[4][13]
Part 2: Experimental Characterization of 5-propyl-1-octanol-Membrane Interactions
A multi-faceted experimental approach is necessary to fully characterize the interaction of 5-propyl-1-octanol with lipid membranes. The following protocols represent a robust workflow for such an investigation.
Preparation of Model Membranes (Liposomes)
The use of model membrane systems, such as liposomes, is fundamental for studying lipid-molecule interactions in a controlled environment.
Protocol: Preparation of Large Unilamellar Vesicles (LUVs) by Extrusion
Lipid Selection: Choose a lipid composition relevant to the biological system of interest (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) for a simple fluid membrane model).
Lipid Film Formation: Dissolve the chosen lipid(s) in a suitable organic solvent (e.g., chloroform/methanol 2:1 v/v) in a round-bottom flask. Remove the solvent under a stream of nitrogen gas, followed by vacuum desiccation for at least 2 hours to form a thin lipid film.
Hydration: Hydrate the lipid film with an appropriate aqueous buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) by vortexing. This results in the formation of multilamellar vesicles (MLVs).
Extrusion: Load the MLV suspension into a lipid extruder. Force the suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) multiple times (e.g., 21 passes). This process yields LUVs with a relatively uniform size distribution.
Characterization: Confirm vesicle size and lamellarity using Dynamic Light Scattering (DLS).
Causality Explanation: Extrusion provides a reproducible method to create vesicles of a specific size, which is critical for many biophysical assays where curvature and surface area can influence results. The choice of lipid composition is paramount as it dictates the baseline physical state (e.g., gel vs. fluid) of the membrane.[2]
Quantifying Membrane Partitioning
Determining the extent to which 5-propyl-1-octanol partitions into the membrane is a crucial first step.
Protocol: Fluorescence Quenching Assay
Probe Incorporation: Prepare LUVs incorporating a fluorescent lipid probe whose fluorescence is sensitive to its local environment, such as N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (NBD-PE).
Titration: In a fluorometer cuvette, add a fixed concentration of the probe-labeled LUVs. Titrate increasing concentrations of 5-propyl-1-octanol into the cuvette.
Fluorescence Measurement: After each addition and a brief equilibration period, measure the fluorescence intensity of the NBD probe. Partitioning of the alcohol into the bilayer will alter the local environment of the probe, often leading to a change (quenching or enhancement) in its fluorescence.
Data Analysis: Plot the change in fluorescence as a function of the alcohol concentration. The resulting binding curve can be fitted to determine the partition coefficient (Kp).
Causality Explanation: This technique leverages the sensitivity of fluorescent probes to their environment. As the alcohol partitions into the membrane, it changes the polarity and packing around the probe, leading to a measurable signal change. This provides a quantitative measure of the molecule's affinity for the bilayer.[14]
Assessing Effects on Membrane Fluidity
Membrane fluidity is a key parameter affected by amphiphiles. Fluorescence anisotropy is a powerful technique to measure this property.
Protocol: Fluorescence Anisotropy with Diphenylhexatriene (DPH)
Probe Labeling: Incubate pre-formed LUVs with a small volume of a concentrated DPH solution in a suitable solvent (e.g., tetrahydrofuran). DPH is a hydrophobic probe that embeds deep within the membrane core.[14]
Experimental Setup: Place the DPH-labeled LUV suspension in a temperature-controlled fluorometer equipped with polarizers.
Titration and Measurement: Add increasing concentrations of 5-propyl-1-octanol to the sample. At each concentration, excite the sample with vertically polarized light and measure the intensity of both the vertically and horizontally polarized emitted light.
Calculation: Calculate the steady-state fluorescence anisotropy (r) using the formula:
r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)
where I_VV and I_VH are the fluorescence intensities and G is an instrument-specific correction factor.
Interpretation: A decrease in anisotropy indicates an increase in the rotational freedom of the DPH probe, which corresponds to an increase in membrane fluidity.
Causality Explanation: The anisotropy of DPH fluorescence is inversely related to its rotational mobility. When 5-propyl-1-octanol inserts into the bilayer, it disrupts the ordered packing of the acyl chains, allowing the DPH probe to tumble more freely, resulting in a lower anisotropy value.[14]
Investigating Thermotropic Phase Behavior
Differential Scanning Calorimetry (DSC) is the gold standard for examining the effect of a molecule on the phase transitions of a lipid bilayer.
Protocol: Differential Scanning Calorimetry (DSC)
Sample Preparation: Prepare a concentrated suspension of liposomes (e.g., from 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC, which has a well-defined main phase transition temperature, Tm) in the presence and absence of 5-propyl-1-octanol.
DSC Analysis: Load the liposome suspension into the sample cell of the DSC instrument and an equal volume of buffer into the reference cell.
Thermal Scan: Scan the temperature over a range that encompasses the lipid's phase transition (e.g., 25°C to 55°C for DPPC) at a controlled rate (e.g., 1°C/min).
Data Analysis: The output is a thermogram showing the excess heat capacity as a function of temperature. Analyze the thermogram to determine the main phase transition temperature (Tm) and the enthalpy of the transition (ΔH).
Interpretation: A shift in Tm to a lower temperature and a broadening of the transition peak are indicative of the molecule fluidizing the membrane and disrupting the cooperative packing of the lipids.
Causality Explanation: DSC measures the heat energy required to induce the gel-to-liquid crystalline phase transition of the lipid bilayer. By intercalating between lipid molecules, 5-propyl-1-octanol disrupts the van der Waals interactions between the acyl chains, making it easier (i.e., requiring less energy and occurring at a lower temperature) to melt the bilayer from the ordered gel phase to the disordered fluid phase.
Part 3: Predictive Analysis & Visualization
Based on the principles discussed, we can predict the effects of 5-propyl-1-octanol and visualize the experimental workflows.
Predicted Effects of 5-propyl-1-octanol on a Model DOPC Membrane
Parameter
Predicted Effect
Rationale
Partition Coefficient (Kp)
High
The molecule's high hydrophobicity (XlogP = 4.3) will drive it into the nonpolar membrane core.
Membrane Fluidity
Increase
The branched alkyl tail will disrupt the packing of the lipid acyl chains, increasing their motional freedom.
Bilayer Thickness
Minor Decrease
The C11 chain is shorter than a typical C16 or C18 lipid acyl chain. Its insertion will likely increase the area per lipid, leading to a slight thinning of the bilayer.
Permeability
Increase
The disruption of lipid packing will create transient defects in the bilayer, increasing its permeability to ions and polar molecules.[12]
Visualizing Experimental Workflows
Diagram 1: Workflow for Liposome Preparation and Characterization
Caption: Workflow from lipid film to biophysical assays.
Diagram 2: Conceptual Model of Membrane Perturbation
Caption: Mechanism of 5-propyl-1-octanol induced membrane changes.
References
Andersen, O. S., Koeppe, R. E., 2nd. (2011). Alcohol's Effects on Lipid Bilayer Properties. Biophysical Journal, 101(4), 835-845. [Link]
Baciu, M., et al. (2018). Amphiphilic drug interactions with model cellular membranes are influenced by lipid chain-melting temperature. Scientific Reports, 8(1), 16954. [Link]
Burke, J. E., et al. (2014). Emerging methodologies to investigate lipid–protein interactions. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1841(8), 1049-1059. [Link]
Golebiewska, U., et al. (2017). Latest developments in experimental and computational approaches to characterize protein–lipid interactions. Essays in Biochemistry, 61(3), 337-353. [Link]
You, M., et al. (2020). Current Methods for Detecting Cell Membrane Transient Interactions. Frontiers in Cell and Developmental Biology, 8, 592658. [Link]
Jusufi, A., et al. (2017). Alcohol Interactions with Lipid Bilayers. International Journal of Molecular Sciences, 18(12), 2603. [Link]
Aisenbrey, C., et al. (2013). Peptide-Lipid Interactions: Experiments and Applications. International Journal of Molecular Sciences, 14(9), 18423-18466. [Link]
Mazur, A. W., et al. (2017). A simple guide to biochemical approaches for analyzing protein–lipid interactions. The Journal of General Physiology, 149(10), 911-923. [Link]
Chemistry LibreTexts. (2024). Amphipathic Lipids and Membranes. [Link]
Alberts, B., et al. (2002). The Lipid Bilayer. In Molecular Biology of the Cell. 4th edition. New York: Garland Science. [Link]
Merz, S., et al. (2021). Effects of Surface Charge of Amphiphilic Peptides on Peptide–Lipid Interactions in the Gas Phase and in Solution. Analytical Chemistry, 93(11), 4849-4857. [Link]
Andersen, O. S., & Koeppe, R. E., 2nd. (2011). Alcohol's effects on lipid bilayer properties. Biophysical journal, 101(4), 835–845. [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3042131, 5-propyl-1-octanol. Retrieved from [Link].
Bódis, E., et al. (2022). Short-Chained Alcohols Make Membrane Surfaces Conducive for Melittin Action: Implication for the Physiological Role of Alcohols in Cells. International Journal of Molecular Sciences, 23(12), 6697. [Link]
ResearchGate. (n.d.). Alcohol's Effects on Lipid Bilayer Properties. [Link]
Gutknecht, J., & Tosteson, D. C. (1970). Ionic permeability of thin lipid membranes. Effects of n-alkyl alcohols, polyvalent cations, and a secondary amine. The Journal of general physiology, 55(3), 359–374. [Link]
O'Connell, T. J., et al. (2022). Insights into Polyphenol–Lipid Interactions: Chemical Methods, Molecular Aspects and Their Effects on Membrane Structures. Molecules, 27(14), 4384. [Link]
Picas, L., et al. (2023). Investigation on the relationship between lipid composition and structure in model membranes composed of extracted natural phospholipids. Journal of Colloid and Interface Science, 637, 55-66. [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The structural complexity of branched aliphatic alcohols introduces unique challenges in thermal processing, formulation stability, and long-term storage. 5-Propyl-1-octanol (CAS: 59117-31-6), a C11 primary alcohol, serves as a critical intermediate in pharmaceutical synthesis and specialty lipid formulations. Unlike linear aliphatic alcohols, the presence of a propyl branch at the C5 position fundamentally alters its thermal degradation profile.
This whitepaper provides an in-depth analysis of the thermal stability of 5-propyl-1-octanol. By synthesizing physicochemical data with established kinetic models of primary alcohol decomposition, this guide equips researchers and drug development professionals with actionable, self-validating protocols to predict, measure, and mitigate thermal degradation.
The thermal behavior of 5-propyl-1-octanol is dictated by two competing structural features: the primary hydroxyl group (–OH), which is prone to dehydration and oxidation, and the tertiary carbon at the C5 branch point, which is susceptible to pyrolytic cleavage under extreme thermal stress.
Table 1 summarizes the core physicochemical properties that govern its volatility and thermal handling limits[1].
Table 1: Physicochemical Properties of 5-Propyl-1-octanol
Property
Value
Structural Implication
Molecular Formula
C₁₁H₂₄O
High carbon-to-oxygen ratio increases lipophilicity and boiling point.
Molecular Weight
172.31 g/mol
Moderate molecular weight limits volatility at ambient temperatures.
Boiling Point
129–130 °C (at 20 Torr)
Extrapolates to ~245 °C at standard pressure; requires vacuum distillation to prevent thermal cracking.
Density
0.828 g/mL
Typical for branched aliphatic alcohols; indicates loose molecular packing compared to linear isomers.
Causality in Stability: The primary hydroxyl group enables strong intermolecular hydrogen bonding, which elevates the boiling point. However, exposing the compound to temperatures near its atmospheric boiling point (>200 °C) provides sufficient thermal energy to overcome the activation barrier for unimolecular dehydration[2]. Furthermore, the steric bulk of the propyl group at C5 prevents optimal crystal lattice formation, rendering the compound a liquid at room temperature and increasing its susceptibility to oxidative degradation compared to solid-state linear alcohols.
Mechanisms of Thermal Decomposition
The thermal decomposition of 5-propyl-1-octanol proceeds via three primary, temperature-dependent pathways. Understanding these pathways is critical for selecting appropriate excipients and processing parameters.
Dehydration (Olefin Formation): At elevated temperatures, primary alcohols undergo dehydration to form alkenes (e.g., 5-propyl-1-octene) and water. In the absence of a catalyst, this requires high activation energy. However, under acidic conditions or hydrothermal environments, the reaction shifts to an E1 mechanism, drastically lowering the decomposition threshold[3].
Dehydrogenation (Aldehyde Formation): In the presence of oxygen or specific metal catalysts, the primary alcohol is oxidized to 5-propyloctanal. This is often the rate-determining step in aerobic degradation and can occur at much lower temperatures than pyrolytic cracking[4].
Thermal Cracking (C–C Cleavage): At extreme temperatures (>400 °C), homolytic bond cleavage occurs. The tertiary carbon at C5 is the thermodynamic weak point; cleavage here yields highly stable tertiary alkyl radicals, driving the fragmentation of the carbon backbone.
Figure 1: Core thermal decomposition pathways of 5-propyl-1-octanol.
Experimental Methodologies for Stability Assessment
To accurately quantify the thermal stability of 5-propyl-1-octanol, researchers must employ self-validating analytical systems that differentiate between simple evaporation and actual chemical degradation.
This protocol isolates the specific degradation mechanisms by correlating mass loss with the molecular weight of evolved gases.
Step-by-Step Methodology:
Instrument Calibration (Self-Validation Step): Calibrate the TGA microbalance using standard reference weights. Calibrate the temperature thermocouple using the Curie point of nickel. Causality: Accurate kinetic modeling relies entirely on precise temperature control; uncalibrated thermal lag will artificially inflate the calculated activation energy.
Sample Preparation: Accurately weigh 5.0 ± 0.1 mg of 5-propyl-1-octanol into an alumina (Al₂O₃) crucible. Avoid platinum crucibles, as Pt can catalytically induce dehydrogenation of primary alcohols[5].
Baseline Equilibration: Hold the sample isothermally at 30 °C for 15 minutes under a high-purity Nitrogen purge (50 mL/min). Self-Validation: Any mass loss detected during this isothermal hold indicates the presence of volatile solvent impurities (e.g., residual extraction solvents) rather than inherent decomposition of the target molecule.
Dynamic Heating Ramp: Initiate a heating ramp of 10 °C/min from 30 °C to 500 °C. Causality: A 10 °C/min rate ensures thermal equilibrium within the sample droplet. Faster rates induce a temperature gradient between the crucible and the sample core, skewing onset degradation temperatures.
In-line MS Acquisition: Transfer evolved gases to the mass spectrometer via a capillary line heated to 200 °C to prevent condensation. Monitor specific ion channels: m/z 18 (H₂O, indicating dehydration) and m/z 2 (H₂, indicating dehydrogenation).
Figure 2: Step-by-step TGA-MS experimental workflow for thermal stability assessment.
Protocol 2: Accelerated Degradation Kinetics via Isothermal Microcalorimetry (IMC)
While TGA-MS identifies decomposition pathways at high temperatures, IMC is required to predict long-term shelf-life at standard storage conditions (e.g., 25 °C to 40 °C).
Sample Loading: Seal 1.0 g of the alcohol in a glass ampoule under an inert Argon atmosphere to isolate purely thermal degradation from oxidative degradation.
Isothermal Testing: Place ampoules in the microcalorimeter at three distinct temperatures (e.g., 60 °C, 70 °C, 80 °C).
Heat Flow Measurement: Monitor the exothermic heat flow (μW) generated by the decomposition reactions over 72 hours.
Arrhenius Extraction: Plot the natural log of the heat flow against the inverse of the temperature (1/T) to calculate the Activation Energy (
Ea
).
Quantitative Data & Kinetic Modeling
Based on the kinetic principles of primary aliphatic alcohols[2][6], the thermal degradation of 5-propyl-1-octanol exhibits distinct thermal thresholds depending on the specific reaction pathway. Table 2 outlines the comparative kinetics.
Note: The presence of acidic excipients in a formulation will drastically lower the
Ea
for dehydration, potentially causing degradation at temperatures as low as 150 °C[2].
Formulation & Storage Guidelines
To ensure the scientific integrity and stability of products containing 5-propyl-1-octanol, drug development professionals must adhere to the following evidence-based guidelines:
Excipient Compatibility: Strictly avoid co-formulating with solid-state acidic excipients (e.g., acidic polymers or silica-based flow agents). These materials provide localized protons that catalyze the E1 dehydration mechanism, leading to premature alkene formation and loss of active pharmaceutical ingredient (API) efficacy[3].
Atmospheric Control: Because dehydrogenation to 5-propyloctanal is the lowest-energy degradation pathway, bulk storage must be maintained under a nitrogen or argon blanket. Auto-oxidation is accelerated by ambient light and oxygen.
Thermal Processing Limits: If the compound must be purified via distillation, vacuum distillation (e.g., 20 Torr) is mandatory. Exceeding 150 °C during processing risks initiating dehydrogenation, while exceeding 280 °C will trigger irreversible dehydration[6].
References
National Institutes of Health. "1-Octanol, 5-propyl- | C11H24O | CID 3042131 - PubChem". PubChem Database.[Link]
Dzhapparov, T. A., & Bazaev, A. R. "Research of Thermal Stability of Water Mixtures of Aliphatic Alcohols". ResearchGate.[Link]
ACS Earth and Space Chemistry. "Kinetics and Mechanisms of Dehydration of Secondary Alcohols Under Hydrothermal Conditions". ACS Publications.[Link]
ACS Catalysis. "Kinetics and Mechanism of Alcohol Dehydration on γ-Al2O3: Effects of Carbon Chain Length and Substitution". ACS Publications.[Link]
Impact of Carboxyl Groups in Graphene Oxide on Chemoselective Alcohol Oxidation. PMC - National Institutes of Health.[Link]
Synthesis and Application of MgxAlOy–SiO2 Catalysts for the Conversion of Ethanol. COPPE/UFRJ. [Link]
Potential industrial applications of branched decanols
Title: Advanced Industrial and Pharmaceutical Applications of Branched Decanols: A Mechanistic and Methodological Guide 1. Executive Summary Branched decanols, primarily isodecanol and 2-propylheptanol (2-PH), represent...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Advanced Industrial and Pharmaceutical Applications of Branched Decanols: A Mechanistic and Methodological Guide
1. Executive Summary
Branched decanols, primarily isodecanol and 2-propylheptanol (2-PH), represent a critical class of synthetic fatty alcohols. Synthesized predominantly via the hydroformylation (oxo process) of alkenes followed by hydrogenation[1], these C10 alcohols exhibit unique physicochemical properties that linear alcohols lack. As a Senior Application Scientist, I have observed that the strategic integration of branched decanols into formulations—ranging from pharmaceutical excipients to industrial defoamers—fundamentally alters interfacial dynamics. This guide explores the causality behind their performance and provides validated protocols for their application.
2. Molecular Causality: The Physics of Branched Chains
The performance of branched decanols is dictated by steric hindrance. Unlike linear 1-decanol, which packs tightly into crystalline lattices, the branched alkyl chains of isodecanol and 2-PH disrupt intermolecular van der Waals forces[2].
Thermal Fluidity: This structural disruption drastically depresses the freezing point (down to -70 °C), maintaining fluidity in cryogenic or high-altitude industrial applications[2].
Interfacial Behavior: The bulky hydrophobic tail paired with a polar hydroxyl head creates a unique wedge shape. When introduced to an air-liquid or oil-water interface, these molecules rapidly lower surface tension without forming rigid, highly ordered films, making them exceptional co-surfactants and defoamers[3].
3. Key Application Domains
3.1. Advanced Drug Delivery and Excipient Formulation
In the pharmaceutical sector, isodecanol serves as a highly effective solvent and penetration enhancer[]. In topical and transdermal drug delivery systems, the branched chain of isodecanol inserts into the highly ordered lipid bilayers of the stratum corneum. This insertion creates transient micro-voids, increasing the permeability of the skin to active pharmaceutical ingredients (APIs) without inducing the severe cytotoxicity often associated with aggressive chemical enhancers[].
3.2. High-Performance Defoaming in Bioprocessing
Foam generation in bioreactors and textile processing drastically reduces mass transfer efficiency and equipment capacity. Isodecanol acts as a potent anti-foaming agent[3]. Because it is insoluble in the aqueous foaming medium but possesses a lower surface tension, isodecanol droplets migrate to the air-liquid interface, spread rapidly, and physically displace the surfactants stabilizing the foam lamella, leading to immediate rupture[3].
Caption: Mechanism of Isodecanol defoaming action at the air-liquid interface.
3.3. Precursors for Medical-Grade Plasticizers
According to , 2-PH is a critical building block for high-molecular-weight plasticizers such as di-(2-propylheptyl) phthalate (DPHP)[5]. These plasticizers are essential for transforming brittle PVC into flexible materials used in medical tubing and fluid bags. The branched nature of 2-PH imparts excellent low-temperature flexibility and significantly reduces volatility, ensuring the plasticizer does not leach out of the polymer matrix over time[6].
4. Quantitative Data Analysis
To facilitate material selection, the following tables summarize the critical properties and performance metrics of branched decanols.
Table 1: Physicochemical Properties and Causality
Property
Isodecanol (Mixed)
2-Propylheptanol
Linear 1-Decanol
Causality / Impact
Melting Point
-60 °C
-70 °C
6.4 °C
Branching disrupts crystal lattice packing, maintaining fluidity at low temps[2].
Boiling Point
215–225 °C
215 °C
233 °C
High boiling point ensures low volatility in high-shear, high-heat processes[7].
Density (20 °C)
0.838 g/mL
0.832 g/mL
0.829 g/mL
Density differential allows rapid phase separation in aqueous extraction[7].
Table 2: Comparative Defoamer Efficacy in Aqueous Systems
Defoamer Type
Foam Suppression Rate
Persistence
Biocompatibility
Silicone-based
Very High
High
Low (Can foul filtration membranes)
Linear Alcohols
Low
Low
Moderate
Branched Decanols
High
Moderate
High (Easily cleared in downstream processing)
5. Validated Experimental Protocols
As an application scientist, I rely on self-validating experimental designs to ensure reproducibility and mechanistic integrity.
5.1. Protocol 1: Formulation of Isodecanol-Enhanced Nanoemulsions
This protocol details the integration of isodecanol as a co-surfactant and solvent for hydrophobic APIs.
Causality: Establishes the continuous phase and provides the primary surfactant gradient necessary for droplet stabilization.
Lipid Phase Preparation: Solubilize the hydrophobic API in a 1:1 mixture of Isodecanol and a lipophilic carrier oil.
Causality: Isodecanol acts as an exceptional solvent due to its amphiphilic nature, lowering the interfacial tension between the oil and water phases[].
High-Shear Mixing: Combine phases under high-shear homogenization at 10,000 RPM for 5 minutes.
Causality: Provides the mechanical energy required to overcome the Laplace pressure of the droplets, forming a coarse macroemulsion.
Ultrasonication: Subject the coarse emulsion to probe sonication (20 kHz, 80% amplitude) for 3 minutes in an ice bath.
Causality: Acoustic cavitation forces shear the droplets down to the nanoscale (<100 nm), exponentially increasing the surface area for drug absorption.
Self-Validation Checkpoint: Measure droplet size and Polydispersity Index (PDI) via Dynamic Light Scattering (DLS).
Validation Logic: A PDI of < 0.2 and a zeta potential > |30| mV confirms a homogenous, thermodynamically stable nanoemulsion, validating the formulation parameters.
Caption: Step-by-step workflow for formulating isodecanol-enhanced nanoemulsions.
5.2. Protocol 2: Standardized Defoaming Efficacy Assay (Sparge Test)
This protocol evaluates the foam-breaking capabilities of branched decanols under simulated bioreactor conditions[3].
Baseline Foam Generation: Sparge air at a constant flow rate (2.0 L/min) into a 1000 mL graduated cylinder containing 500 mL of the proteinaceous foaming medium until the foam reaches a steady-state volume of 900 mL.
Causality: Establishes a reproducible, dynamic baseline of foam generation driven by the medium's inherent biological surfactants.
Defoamer Injection: Inject a precise 50 ppm aliquot of Isodecanol directly into the foam layer using a micropipette.
Causality: Direct application ensures the branched alcohol immediately interacts with the air-liquid interface without being unnecessarily diluted in the bulk liquid.
Kinetic Monitoring: Record the foam volume reduction over time using video analysis software.
Causality: Captures the exact spreading and rupture kinetics of the lamellae as the isodecanol displaces the stabilizing proteins.
Self-Validation Checkpoint: Calculate the Foam Collapse Time (
t1/2
), defined as the time required for the foam volume to reduce by 50%.
Validation Logic: If
t1/2
is less than 15 seconds, the spreading coefficient of the defoamer is validated as positive, confirming the physical displacement of stabilizing surfactants and the success of the assay.
References
Title: Cas 25339-17-7,Isodecanol
Source: LookChem
URL: [Link]
Synthesis of 5-propyl-1-octanol via Grignard reaction
Application Note: Synthesis of 5-Propyl-1-octanol via Grignard Homologation Introduction & Strategic Relevance 5-Propyl-1-octanol (CAS 59117-31-6) is a highly branched, C11 primary aliphatic alcohol[1]. In the context of...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Synthesis of 5-Propyl-1-octanol via Grignard Homologation
Introduction & Strategic Relevance
5-Propyl-1-octanol (CAS 59117-31-6) is a highly branched, C11 primary aliphatic alcohol[1]. In the context of drug development and materials science, branched primary alcohols of this class serve as critical building blocks for specialty plasticizers, functional lubricants, and Active Pharmaceutical Ingredients (APIs)[1]. Specifically, the 4-propylheptyl structural motif is a highly valued pharmacophore intermediate; for example, it is the primary aliphatic chain in the synthesis of Delmopinol, a widely utilized anti-plaque dental API[2].
By leveraging the versatile 4-propylheptylmagnesium bromide intermediate, researchers can execute a clean, one-carbon homologation to yield 5-propyl-1-octanol, providing a robust and scalable pathway for API derivatization[3].
Retrosynthetic Analysis & Mechanistic Causality
The synthesis of 5-propyl-1-octanol is achieved via the nucleophilic addition of a Grignard reagent (4-propylheptylmagnesium bromide) to paraformaldehyde[4]. As a Senior Application Scientist, understanding the causality behind these reagent choices is paramount for process optimization:
Precursor Selection: 1-Bromo-4-propylheptane (CAS 133894-35-6) is selected as the starting electrophile[5]. The bromide leaving group provides an optimal thermodynamic balance during the oxidative insertion of magnesium—avoiding the sluggish initiation kinetics associated with alkyl chlorides, while bypassing the instability and high cost of alkyl iodides[3].
Carbonyl Source: Paraformaldehyde is deliberately chosen over gaseous formaldehyde[4]. As a solid polymer, it depolymerizes in situ upon mild heating in the presence of the Grignard reagent. This provides a controlled, steady release of monomeric formaldehyde, preventing runaway exothermic reactions and minimizing the formation of polyoxymethylene byproducts[6].
Solvent Causality: Anhydrous Tetrahydrofuran (THF) is strictly required. The lone electron pairs on the THF oxygen atoms coordinate directly with the electron-deficient magnesium center, stabilizing the Grignard reagent via a Schlenk equilibrium complex.
Experimental Workflow
Workflow for the synthesis of 5-propyl-1-octanol via Grignard homologation.
Step-by-Step Protocol: A Self-Validating System
Note: This protocol is engineered as a self-validating system. Visual cues are embedded as in-process quality control (QC) checkpoints to guarantee reaction fidelity.
Phase 1: Preparation of 4-Propylheptylmagnesium Bromide
Apparatus Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, an addition funnel, and an argon/nitrogen inlet. Flame-dry the apparatus under high vacuum to ensure the absolute exclusion of ambient moisture[6].
Magnesium Activation: Add 1.2 equivalents (relative to the alkyl bromide) of magnesium turnings to the flask. Add a single crystal of iodine.
Causality & Validation: Iodine chemically reacts with the passivating magnesium oxide layer, exposing the highly reactive zero-valent magnesium surface. The fading of the purple iodine color serves as your first visual validation point of successful activation.
Initiation: Add 10 mL of anhydrous THF to the flask. Transfer a solution of 1-bromo-4-propylheptane (1.0 eq) in 50 mL anhydrous THF to the addition funnel. Add 2-3 mL of this solution to the magnesium[6].
Propagation: Wait for the reaction to initiate.
Validation: Initiation is confirmed by spontaneous localized boiling and a shift to a cloudy suspension. Once initiated, add the remaining alkyl bromide solution dropwise over 45 minutes to maintain a gentle, self-sustaining reflux[6].
Completion: Reflux the mixture for an additional 1 hour. The near-complete consumption of magnesium turnings and the formation of a grayish, slightly turbid solution confirms the successful generation of the Grignard reagent[6].
Phase 2: Homologation with Paraformaldehyde
Preparation of Electrophile: In a separate, dry flask, weigh 1.5 equivalents of dry paraformaldehyde powder.
Crucial Step: Ensure the paraformaldehyde is dried in a vacuum desiccator over P₂O₅ prior to use. Residual moisture will prematurely quench the Grignard reagent, drastically reducing yields[4].
Addition: Cool the Grignard reagent to 0°C using an ice-water bath. Add the paraformaldehyde in small portions over 30 minutes under a strong counter-flow of inert gas[6].
Reaction: Remove the ice bath and allow the reaction to warm to room temperature, then gently reflux for 2 hours to ensure complete depolymerization of the paraformaldehyde and subsequent nucleophilic attack[6].
Phase 3: Quench and Workup
Quenching: Cool the reaction mixture to 0°C. Cautiously add saturated aqueous ammonium chloride (NH₄Cl) dropwise[6].
Causality: NH₄Cl provides a mild proton source (pKa ~9.2) to selectively hydrolyze the magnesium alkoxide intermediate into the target alcohol. Unlike strong mineral acids (e.g., HCl), it prevents emulsion formation and avoids harsh conditions that could trigger unwanted side reactions[4].
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
Washing & Drying: Wash the combined organic layers with brine to remove residual salts, dry over anhydrous MgSO₄, and filter[6].
Concentration & Purification: Evaporate the solvent under reduced pressure. Purify the crude 5-propyl-1-octanol via vacuum distillation or silica gel flash chromatography (eluting with a Hexanes/Ethyl Acetate gradient).
Quantitative Data & Physicochemical Properties
The following table summarizes the key physicochemical data for the starting materials and the target API intermediate, providing necessary parameters for reaction scaling, stoichiometric calculations, and safety assessments[5],[7].
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Application Focus: Lipid Nanoparticle (LNP) Excipients, Specialty Surfactants, and Penetration Enhancers
Executive Summary & Mechanistic Rationale
The synthesis of highly branched, heavy aliphatic alcohols such as 5-propyl-1-octanol (CAS 59117-31-6) [1] is of critical importance in modern drug delivery systems. These branched architectures disrupt lipid packing, making them ideal precursors for ionizable lipids used in mRNA therapeutics.
The most atom-economical and scalable route to synthesize 5-propyl-1-octanol is via a two-step catalytic sequence: the regioselective hydroformylation of 4-propyl-1-heptene, followed by the catalytic hydrogenation of the resulting aldehyde.
The Causality of Experimental Design
Precursor Selection: Hydroformylation extends an alkene chain by exactly one carbon. By starting with 4-propyl-1-heptene, the anti-Markovnikov addition of the formyl (-CHO) group to the terminal carbon shifts the relative position of the propyl branch from C4 to C5, yielding the exact carbon skeleton of 5-propyl-octanal.
Catalyst & Ligand Choice (Step 1): Unmodified rhodium catalysts typically yield a mixture of linear (anti-Markovnikov) and branched (Markovnikov) aldehydes. To force >99% regioselectivity toward the linear 5-propyl-octanal, we utilize the rhodium precursor [Rh(acac)(CO)₂] paired with BiPhePhos , a bulky bidentate phosphite ligand. The wide bite angle (βn ≈ 123°) of BiPhePhos creates a sterically demanding equatorial-equatorial coordination environment around the Rh center, heavily penalizing the transition state required for branched aldehyde formation[2, 3].
Reduction Strategy (Step 2):Ru/C (Ruthenium on Carbon) is selected over traditional Pd/C or NaBH₄. Ru/C provides exceptional chemoselectivity for carbonyl reduction under mild hydrogen pressure without triggering base-catalyzed aldol condensation side reactions, ensuring high purity of the final alcohol.
Synthesis Pathway Visualization
Two-step catalytic synthesis pathway for 5-propyl-1-octanol from 4-propyl-1-heptene.
Quantitative Data: Catalyst Benchmarking
The selection of BiPhePhos is grounded in strict empirical data. The table below summarizes the effect of ligand bite angle on the regioselectivity and turnover frequency (TOF) during the hydroformylation of terminal alkenes [4, 5].
Catalyst Ligand
Ligand Type
Bite Angle (βn)
Regioselectivity (l:b)
Relative TOF (h⁻¹)
PPh₃
Monodentate Phosphine
N/A
~ 3:1
500
Xantphos
Diphosphine
111°
~ 40:1
1,200
BiPhePhos
Diphosphite
123°
> 99:1
3,500
Note: BiPhePhos dramatically outperforms traditional ligands, making it the non-negotiable standard for this specific protocol.
Step-by-Step Experimental Protocols
Phase 1: Rh-Catalyzed Hydroformylation of 4-Propyl-1-heptene
This protocol is a self-validating system; do not proceed to Phase 2 without confirming the l:b ratio via GC-FID.
Reagents & Equipment:
4-Propyl-1-heptene (Substrate, >98% purity)
[Rh(acac)(CO)₂] (Catalyst precursor, 0.1 mol%)
BiPhePhos (Ligand, 0.5 mol% - Note the 5:1 Ligand:Rh ratio to prevent catalyst deactivation)
Anhydrous Toluene (Solvent)
Syngas (CO/H₂ 1:1 mixture)
300 mL Stainless-steel high-pressure autoclave with a gas entrainment impeller.
Methodology:
Catalyst Pre-formation: Inside a nitrogen-filled glovebox (O₂ < 1 ppm, H₂O < 1 ppm), dissolve[Rh(acac)(CO)₂] and BiPhePhos in 50 mL of anhydrous toluene. Stir for 15 minutes. Causality: Phosphite ligands are highly susceptible to oxidation and acidic hydrolysis. Strict anaerobic conditions are mandatory to maintain the active [HRh(CO)₂(BiPhePhos)] species [3].
Reactor Charging: Transfer the catalyst solution and 4-propyl-1-heptene (100 mmol) into the autoclave. Seal the reactor.
Purging & Pressurization: Purge the reactor three times with 10 bar of syngas to displace any trace inert gas. Pressurize the system to exactly 20 bar with syngas.
Reaction Execution: Heat the reactor to 80°C. Set the impeller speed to 1000 rpm. Causality: High agitation is required to overcome gas-liquid mass transfer limitations, ensuring the dissolved CO concentration remains high enough to suppress unwanted double-bond isomerization.
Monitoring: Maintain constant pressure via a mass flow controller. The reaction is complete when gas uptake ceases (typically 4–6 hours).
Validation Checkpoint (QC 1): Cool to room temperature and carefully vent the syngas. Draw a 0.1 mL aliquot and analyze via GC-FID.
Pass Criteria: >95% conversion of the alkene; l:b ratio of the aldehyde >98:2.
Isolation: Purify the 5-propyl-octanal via short-path vacuum distillation. Causality: Standard distillation will cause thermal degradation of the Rh-complex, potentially leading to product contamination and loss of the expensive metal.
Phase 2: Catalytic Hydrogenation to 5-Propyl-1-octanol
Reagents & Equipment:
5-Propyl-octanal (from Phase 1)
5% Ru/C (Ruthenium on carbon, 5 wt% relative to substrate)
Absolute Ethanol (Solvent)
Hydrogen Gas (H₂, >99.99% purity)
Methodology:
Reactor Charging: In a clean autoclave, dissolve the 5-propyl-octanal in absolute ethanol (0.5 M concentration). Add the 5% Ru/C catalyst.
Purging: Purge the reactor three times with 5 bar of H₂ gas.
Reaction Execution: Pressurize the reactor to 10 bar with H₂ and heat to 50°C. Stir at 800 rpm for 3 hours.
Validation Checkpoint (QC 2): Monitor via TLC or GC-MS. The aldehyde peak must be completely consumed.
Workup: Cool the reactor and vent the H₂. Filter the reaction mixture through a packed Celite pad to quantitatively remove the Ru/C catalyst. Causality: Trace Ru can catalyze the reverse dehydrogenation reaction if exposed to oxygen and heat during solvent removal.
Final Isolation: Evaporate the ethanol under reduced pressure. Distill the crude product under high vacuum to yield pure 5-propyl-1-octanol as a clear, colorless oil. Confirm structure via ¹H-NMR and ¹³C-NMR.
Troubleshooting & Process Optimization
Symptom: Drop in Regioselectivity (l:b < 90:1).
Root Cause: Degradation of the BiPhePhos ligand via oxidation or hydrolysis, leading to the formation of unmodified, highly active but unselective Rh-carbonyl species.
Solution: Re-purify the toluene to ensure it is strictly anhydrous. Verify the integrity of the glovebox atmosphere.
Symptom: High Levels of Internal Alkenes (Isomerization).
Root Cause: CO starvation in the liquid phase. At low CO partial pressures, the β-hydride elimination pathway outcompetes migratory insertion, causing the double bond to migrate inward [2].
Solution: Increase the agitation rate (>1000 rpm) or increase the total syngas pressure to 30 bar to enhance gas solubility.
References
PubChem. "1-Octanol, 5-propyl- | C11H24O | CID 3042131" National Center for Biotechnology Information.
URL:[Link]
MDPI - Catalysts. "Rhodium-Biphephos-Catalyzed Tandem Isomerization–Hydroformylation of Oleonitrile" (2018).
URL:[Link]
RSC - Catalysis Science & Technology. "Towards continuous Rh-hydroformylation of long chain alkenes: handling methodology for the long-term stability of Biphephos..." (2024).
URL:[Link]
ACS Catalysis. "Selective Isomerization–Hydroformylation Sequence: A Strategy to Valuable α-Methyl-Branched Aldehydes from Terminal Olefins" (2013).
URL:[Link]
RSC - Catalysis Science & Technology. "In situ spectroscopic investigations on BiPhePhos modified rhodium complexes in alkene hydroformylation" (2024).
URL:[Link]
Method
Application Notes & Protocols: The Role of 5-Propyl-1-Octanol in Advanced Cosmetic Formulations
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Type: Technical Application Guide & Validated Methodologies Executive Summary 5-Propyl-1-octanol (CAS: 59117-31-6, CID: 304...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals
Content Type: Technical Application Guide & Validated Methodologies
Executive Summary
5-Propyl-1-octanol (CAS: 59117-31-6, CID: 3042131) is a medium-chain, branched fatty alcohol (C₁₁H₂₄O) that offers distinct physicochemical advantages over its linear counterparts[1]. In cosmetic and dermatological formulations, branched-chain alcohols are highly valued because their molecular architecture prevents dense crystallization, ensuring they remain liquid at room temperature while maintaining the exceptional oxidative stability of a fully saturated backbone[2].
As a Senior Application Scientist, I leverage 5-propyl-1-octanol primarily for three functions:
Stratum corneum penetration enhancement for bulky active pharmaceutical ingredients (APIs).
Sensory modification to deliver a lightweight, non-greasy emollient cascade[3][4].
Physicochemical Profiling & Causality
The fundamental causality behind the performance of 5-propyl-1-octanol lies in its steric hindrance . Linear fatty alcohols (like 1-undecanol or stearyl alcohol) pack tightly into rigid lamellar networks due to Van der Waals forces, often leading to a heavy, occlusive skin feel and poor solvent capacity[2]. The propyl branch at the C5 position of 5-propyl-1-octanol acts as a structural wedge. This "free volume" within the solvent matrix prevents solute molecules from re-associating into a crystal lattice, dramatically increasing the solubility limit for lipophilic compounds[4].
Application 1: Solubilization of Lipophilic Actives
Causality: High-molecular-weight lipophilic actives, such as Ceramide NP, are prone to recrystallization in the oil phase of emulsions over time, which compromises both bioavailability and product stability. The branched structure of 5-propyl-1-octanol creates an amorphous solvent environment that disrupts the hydrogen bonding and crystalline packing of ceramides.
Protocol 1: Preparation of a High-Load Ceramide NP Pre-Dispersion (5% w/w)
This protocol yields a stable, non-crystallizing ceramide concentrate for downstream cold-process or hot-process emulsion addition.
Materials:
Ceramide NP (Phytoceramide): 5.0 g
5-Propyl-1-octanol: 95.0 g
Step-by-Step Methodology:
Vessel Preparation: Weigh 95.0 g of 5-propyl-1-octanol into a jacketed borosilicate glass beaker.
Heating Phase: Heat the solvent to 85°C under continuous low-shear stirring (200 rpm) using a magnetic stirrer.
Active Incorporation: Slowly sift 5.0 g of Ceramide NP into the vortex. Maintain 85°C and increase stirring to 400 rpm for 20 minutes until the solution is completely optically clear.
Controlled Cooling: Remove from heat and allow the dispersion to cool to room temperature (25°C) at a controlled rate of ~2°C/minute to prevent shock-crystallization.
Self-Validating System (Quality Control):
Polarized Light Microscopy (PLM): After 24 hours of storage at 4°C, place a 10 µL drop of the dispersion on a glass slide. Examine under a polarized light microscope at 100x magnification.
Validation Criteria: The absence of birefringent structures (Maltese crosses or needle-like crystals) confirms that 5-propyl-1-octanol has successfully maintained the ceramide in an amorphous, solubilized state. If crystals are present, the solubilization has failed.
Causality: The stratum corneum (SC) barrier relies on a highly ordered, tightly packed lamellar lipid matrix. When applied topically, branched fatty alcohols partition into the SC lipid bilayers[3]. The C5-propyl branch creates steric interference, increasing lipid fluidity and inducing temporary micro-channels without causing irreversible barrier damage or cytotoxicity[5]. This facilitates the transdermal delivery of bulky molecules like Ascorbyl Tetraisopalmitate (Vitamin C derivative).
Mechanism of stratum corneum lipid disruption and penetration enhancement by 5-propyl-1-octanol.
Protocol 2: In Vitro Franz Diffusion Cell Assay for Active Permeation
This protocol quantifies the penetration enhancement factor of 5-propyl-1-octanol.
Materials:
Jacketed Franz Diffusion Cells (1.77 cm² diffusion area, 12 mL receptor volume).
Membrane Mounting: Mount the porcine skin between the donor and receptor compartments, stratum corneum facing the donor chamber. Clamp securely.
Equilibration: Fill the receptor chamber with 12 mL of degassed receptor fluid. Circulate water at 37°C through the jacket to maintain a skin surface temperature of 32°C. Equilibrate for 30 minutes.
Dosing: Apply 20 µL of the test formulation (e.g., 2% Ascorbyl Tetraisopalmitate + 5% 5-propyl-1-octanol in a standard gel base) to the donor compartment.
Sampling: At intervals of 1, 2, 4, 8, and 24 hours, withdraw 0.5 mL of receptor fluid via the sampling port and immediately replace with 0.5 mL of fresh, pre-warmed receptor fluid.
Analysis: Quantify the active concentration in the aliquots using RP-HPLC.
Self-Validating System (Quality Control):
Mass Balance Calculation: At t=24h, swab the donor surface to collect unabsorbed active, and extract the skin membrane using methanol.
Validation Criteria: The sum of the active in the receptor fluid + skin extract + surface swab must equal 90%–110% of the initial applied dose. A mass balance outside this range invalidates the assay (indicating degradation, poor extraction, or system leaks).
Application 3: Emolliency and Sensory Modification
Causality: Emollients dictate the "skin feel" of a cosmetic product. Heavy, linear waxes can feel occlusive and greasy. Because of its medium chain length and branched architecture, 5-propyl-1-octanol provides a medium-to-fast spreading cascade[4]. Its low polarity reduces the surface tension of the oil phase, yielding a lightweight, matte finish while providing essential barrier protection[4].
Protocol 3: Formulation of a Lightweight O/W Delivery Emulsion
Step-by-Step Methodology:
Phase A (Water Phase): Combine 75.0% Deionized Water, 3.0% Glycerin, and 0.5% Xanthan Gum. Heat to 75°C under propeller agitation until fully hydrated.
Phase B (Oil Phase): Combine 10.0% 5-Propyl-1-octanol, 5.0% Caprylic/Capric Triglyceride, 3.0% Cetearyl Alcohol, and 2.0% Cetearyl Glucoside (Emulsifier). Heat to 75°C until uniform.
Emulsification: Slowly add Phase B to Phase A under high-shear homogenization (e.g., Ultra-Turrax at 5,000 rpm) for 3 minutes.
Cooling: Switch to sweep agitation (150 rpm) and cool to 40°C. Add 1.0% Preservative (e.g., Phenoxyethanol/Ethylhexylglycerin). Adjust pH to 5.5 using Citric Acid.
Self-Validating System (Quality Control):
Accelerated Stability Testing: Subject 50 g of the emulsion to analytical centrifugation (e.g., LUMiSizer) at 3,000 rpm for 30 minutes, followed by 3 cycles of freeze-thaw thermal cycling (-10°C to 45°C).
Validation Criteria: No phase separation, creaming, or significant shift in droplet size distribution (measured via Dynamic Light Scattering) confirms that the amphiphilic nature of 5-propyl-1-octanol has successfully integrated into the interfacial film without destabilizing the emulsion.
References
PubChem. "1-Octanol, 5-propyl- | C11H24O | CID 3042131". National Center for Biotechnology Information. Available at:[Link]
Cosmetics & Toiletries. "Comparatively Speaking: Fatty Alcohols vs. Fatty Acids vs. Esters". Allured Business Media. Available at:[Link]
Cosmetic Ingredient Review (CIR). "Final Report on the Safety Assessment of Stearyl Alcohol, Oleyl Alcohol, and Octyl Dodecanol". Available at: [Link]
Grokipedia. "Octyldodecanol Chemical Properties and Applications". Available at: [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals
Compound: 5-Propyl-1-octanol (CAS: 59117-31-6) | Formula: C₁₁H₂₄O
Structural Rationale & Causality: The "Why" Behind the Solvent
In advanced organic synthesis and active pharmaceutical ingredient (API) extraction, the selection of an organic solvent dictates both thermodynamic limits and phase-separation efficiency. While linear C11 alcohols like 1-undecanol are standard choices for high-boiling applications and Homogeneous Liquid-Liquid Microextraction (HLLME) , they present a critical operational flaw: their relatively high melting points (11–19 °C) cause them to solidify or become highly viscous during cold-room centrifugation or low-temperature quenching.
5-Propyl-1-octanol overcomes these limitations through its unique structural topology. The presence of a propyl branch at the C5 position introduces significant steric bulk that disrupts the aliphatic crystal lattice packing . This structural modification yields two critical advantages for drug development workflows:
Thermal Fluidity: It depresses the melting point, maintaining a fluid, low-viscosity state even at sub-ambient temperatures, which is essential for preserving heat-sensitive APIs during phase separation.
Chemical Inertness: The steric hindrance provided by the C5 branching reduces the nucleophilicity of the primary hydroxyl group compared to linear analogs. This minimizes unwanted side reactions, such as transesterification or etherification, when used as a solvent in aggressive, high-temperature catalytic environments .
With a boiling point of 129–130 °C at 20 Torr (extrapolating to ~240 °C at atmospheric pressure) and a high hydrophobicity index (XLogP3 = 4.3), 5-propyl-1-octanol acts as an exceptionally stable, non-volatile, and water-immiscible medium .
Quantitative Data Presentation
The following table summarizes the physicochemical advantages of 5-propyl-1-octanol against common solvent alternatives, validating its use in high-stress organic workflows .
Property
5-Propyl-1-octanol
1-Undecanol (Linear)
1-Octanol (Standard)
CAS Number
59117-31-6
112-42-5
111-87-5
Molecular Formula
C₁₁H₂₄O
C₁₁H₂₄O
C₈H₁₈O
XLogP3 (Hydrophobicity)
4.3
4.3
3.0
Boiling Point (Atmospheric)
~240 °C (Predicted)
243 °C
195 °C
Physical State at 4 °C
Fluid / Viscous Liquid
Solid (MP: 11-19 °C)
Liquid (MP: -16 °C)
Steric Hindrance
High (C5 Branching)
Low (Linear)
Low (Linear)
Aqueous Miscibility
Negligible
Negligible
Low
Protocol 1: High-Temperature Biphasic Catalysis
Objective: To execute a metal-catalyzed cross-coupling reaction requiring prolonged heating (>150 °C) without solvent depletion, followed by seamless phase separation.
Self-Validating Principle: The protocol utilizes the high boiling point of 5-propyl-1-octanol to prevent solvent boil-off. If the internal temperature fails to exceed 100 °C during open reflux, it immediately indicates water contamination in the organic phase.
Step-by-Step Methodology
Reactor Preparation: Equip a 500 mL jacketed reactor with a high-shear mechanical stirrer and a reflux condenser.
Phase Formulation:
Aqueous Phase: Dissolve the inorganic base (e.g., K₂CO₃) and water-soluble catalyst in 100 mL of degassed deionized water.
Organic Phase: Dissolve the hydrophobic substrates in 100 mL of 5-propyl-1-octanol.
Biphasic Emulsification: Combine both phases in the reactor. Initiate high-shear mixing at 800 RPM to maximize the interfacial surface area between the aqueous and organic layers.
Thermal Activation: Ramp the reactor temperature to 160 °C. Validation Check: Observe the condenser; minimal solvent reflux should occur due to the ~240 °C atmospheric boiling point of the solvent, ensuring constant reaction molarity.
Quenching & Separation: Cool the system to 20 °C and halt agitation. Allow 15 minutes for thermodynamic equilibration. The high hydrophobicity (XLogP3 = 4.3) ensures rapid demixing.
Recovery: Decant the upper organic layer containing the synthesized product.
Fig 1. Workflow for high-temperature biphasic catalysis using 5-propyl-1-octanol.
Objective: To extract trace hydrophobic active pharmaceutical ingredients (APIs) from complex aqueous fermentation broths while operating at low temperatures to prevent API degradation.
Self-Validating Principle: The formation of a uniform, opaque "cloudy state" confirms successful solvent dispersion. A clear solution indicates insufficient dispersive energy or incorrect solvent ratios, requiring immediate protocol adjustment.
Step-by-Step Methodology
Sample Preparation: Transfer 10 mL of the filtered, API-containing aqueous fermentation broth into a conical glass centrifuge tube. Adjust pH to neutralize the target API, maximizing its hydrophobicity.
Solvent Injection: Rapidly inject a mixture of 100 µL of 5-propyl-1-octanol (extraction solvent) and 500 µL of acetone (disperser solvent) into the aqueous sample using a microsyringe.
Dispersion: Gently vortex for 30 seconds. Validation Check: The mixture must immediately form a cloudy emulsion, indicating the formation of microdroplets of 5-propyl-1-octanol, which provides a massive surface area for API mass transfer.
Cold Centrifugation: Centrifuge the emulsion at 4,000 RPM for 5 minutes at 4 °C. Unlike 1-undecanol, which would solidify and trap aqueous impurities at this temperature, 5-propyl-1-octanol remains a fluid liquid, allowing for clean phase boundaries.
Droplet Harvest: Carefully withdraw the enriched organic droplet floating at the top of the tube using a microsyringe for downstream LC-MS analysis.
Fig 2. Phase transition logic during Homogeneous Liquid-Liquid Microextraction (HLLME).
References
ResearchGate. "Liquid-Liquid Extraction of Fermentation Inhibiting Compounds in Lignocellulose Hydrolysate." ResearchGate Publications. URL:[Link]
PubChem. "1-Octanol, 5-propyl- | C11H24O | CID 3042131." National Institutes of Health (NIH). URL:[Link]
Method
Application Note: A Systematic Approach to the HPLC Purification of Branched-Chain Alcohol Isomers
Abstract The separation and purification of branched-chain alcohol isomers present a significant challenge in analytical and preparative chromatography due to their similar physicochemical properties. This technical guid...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The separation and purification of branched-chain alcohol isomers present a significant challenge in analytical and preparative chromatography due to their similar physicochemical properties. This technical guide provides a comprehensive framework for developing robust High-Performance Liquid Chromatography (HPLC) methods for the resolution of both structural isomers and enantiomers of branched-chain alcohols. We will explore the underlying chromatographic principles, delve into systematic method development strategies for both achiral and chiral separations, and provide detailed, actionable protocols for a model system of butanol isomers. This note is intended for researchers, scientists, and drug development professionals seeking to establish efficient and reliable purification workflows for these compounds.
Introduction: The Challenge of Isomer Separation
Branched-chain alcohols are crucial intermediates and final products in the pharmaceutical, chemical, and biofuel industries. Their structural variations, including the position of the hydroxyl group and the branching of the carbon skeleton, lead to a variety of isomers with potentially distinct biological activities, toxicities, and chemical reactivities. For instance, the four structural isomers of butanol (n-butanol, sec-butanol, isobutanol, and tert-butanol) exhibit differences in properties like boiling point and water solubility.[1] Furthermore, isomers like sec-butanol possess a chiral center, existing as a pair of enantiomers which may have different pharmacological effects.[2]
Consequently, the ability to isolate these isomers in high purity is paramount for accurate characterization, quality control, and ensuring the safety and efficacy of final products. HPLC is a powerful technique for this purpose, offering high resolution and versatility.[3][4] However, the subtle differences between isomers demand a carefully considered approach to method development. This guide will walk you through the process, from fundamental principles to practical implementation.
Foundational Principles of Isomer Separation by HPLC
The separation of any two compounds in HPLC is governed by the differences in their interactions with the stationary and mobile phases. For isomers, these differences can be minimal, necessitating the optimization of all chromatographic parameters to achieve resolution.
Chromatographic Modes for Alcohol Isomer Separation
Reversed-Phase (RP) Chromatography: This is the most common HPLC mode, utilizing a non-polar stationary phase (e.g., C18, C8) and a polar mobile phase (typically a mixture of water and acetonitrile or methanol).[5] Retention is primarily based on hydrophobic interactions. While less effective for highly polar, short-chain alcohols which may have insufficient retention, it can be suitable for separating structural isomers with differences in hydrophobicity. For example, the more linear an alcohol isomer, the greater its interaction with the C18 stationary phase, leading to longer retention.
Normal-Phase (NP) Chromatography: NP-HPLC employs a polar stationary phase (e.g., silica, diol, amino) and a non-polar mobile phase (e.g., hexane, isopropanol).[4][6] This mode is particularly effective for separating polar analytes and positional isomers.[5] The separation is based on adsorption and dipole-dipole interactions, which can be highly sensitive to the position of the hydroxyl group and the overall shape of the molecule.
Chiral Chromatography: When dealing with enantiomers, a chiral environment is necessary to differentiate between the non-superimposable mirror images. This is typically achieved using a Chiral Stationary Phase (CSP), which contains a chiral selector that interacts diastereomerically with the enantiomers, leading to different retention times.[7][8] Polysaccharide-based (e.g., cellulose and amylose derivatives) and Pirkle-type CSPs are widely used for the separation of chiral alcohols.[9][10]
Systematic Method Development
A structured approach to method development is crucial for efficiently achieving the desired separation. The following workflow outlines the key decision points and experimental stages.
Caption: Method development workflow for HPLC purification of isomers.
Column Selection
The choice of column is the most critical factor in achieving selectivity.
For Structural Isomers (Achiral):
C18 Columns: A good starting point for reversed-phase methods. Provides separation based on hydrophobicity.
Phenyl-Hexyl Columns: These columns offer alternative selectivity to C18 phases. The phenyl group can provide π-π interactions with analytes, which can be particularly useful for separating isomers with different spatial arrangements.[11][12][13] The choice of organic modifier (acetonitrile vs. methanol) can significantly influence these interactions.[13]
For Enantiomers (Chiral):
Polysaccharide-based CSPs: Columns like those based on amylose and cellulose derivatives are highly versatile and effective for a wide range of chiral compounds, including alcohols.[10] They often perform well in normal-phase or polar organic modes.
Pirkle-type CSPs: These "brush-type" columns are also effective for separating enantiomers of various compound classes, including alcohols.[9] They typically operate in normal-phase mode.
Mobile Phase Optimization
The mobile phase composition fine-tunes the separation.[14]
Organic Modifier: In reversed-phase, the type (acetonitrile or methanol) and percentage of the organic modifier control retention and can influence selectivity.[15] In normal-phase, a polar modifier like isopropanol or ethanol is added to a non-polar solvent like hexane to control elution strength.[6] The choice and concentration of the alcohol modifier can affect the structure of polysaccharide-based CSPs, thereby altering chiral selectivity.[16]
Additives: For chiral separations of amino alcohols, small amounts of an acid (e.g., trifluoroacetic acid) or a base (e.g., diethylamine) can improve peak shape and resolution.[7]
The Role of Derivatization
For alcohols that lack a UV chromophore, detection can be challenging. Derivatization with a UV-active agent can significantly enhance sensitivity.[17] Furthermore, an indirect approach to chiral separation involves reacting the alcohol enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[2][18][19]
Experimental Protocols: A Case Study on Butanol Isomers
To illustrate the practical application of these principles, we present protocols for the separation of a model mixture containing four structural isomers of butanol (n-butanol, isobutanol, sec-butanol, and tert-butanol) and the subsequent chiral separation of the sec-butanol enantiomers.
Sample Preparation
Stock Solution: Prepare a stock solution containing 1 mg/mL of each butanol isomer in methanol.
Working Standard: Dilute the stock solution to a final concentration of 100 µg/mL with the initial mobile phase for each respective method.
Filtration: Filter the working standard through a 0.45 µm syringe filter before injection.
Protocol 1: Separation of Structural Isomers by Reversed-Phase HPLC
This protocol aims to separate the four structural isomers of butanol on a C18 column. Due to the high polarity and volatility of these short-chain alcohols, achieving significant retention and baseline separation on a standard C18 column can be challenging. This protocol represents a starting point for method development.
Instrumentation:
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD). A UV detector is not suitable as these alcohols lack a significant chromophore.
Parameter
Condition
Rationale
Column
C18, 150 x 4.6 mm, 5 µm
Standard reversed-phase column for initial screening.
Mobile Phase A
Deionized Water
Polar component of the mobile phase.
Mobile Phase B
Acetonitrile
Organic modifier to elute the analytes.
Gradient
5% to 30% B over 15 minutes
A shallow gradient to maximize separation of weakly retained compounds.
Flow Rate
1.0 mL/min
Standard flow rate for a 4.6 mm ID column.
Column Temp.
30 °C
Controlled temperature ensures reproducible retention times.
Injection Vol.
10 µL
Standard injection volume.
Detector
RI or ELSD
Necessary for detecting compounds without a chromophore.
Expected Results & Optimization:
Under these conditions, you would expect tert-butanol to elute first due to its lower hydrophobicity, followed by sec-butanol, isobutanol, and finally n-butanol. The resolution may be incomplete. To improve separation, consider using a more retentive phase (e.g., a C18 column with higher carbon load) or exploring HILIC (Hydrophilic Interaction Liquid Chromatography) mode.
Protocol 2: Chiral Separation of (R/S)-sec-Butanol Enantiomers
This protocol uses a polysaccharide-based chiral stationary phase under normal-phase conditions to resolve the enantiomers of sec-butanol.
Instrumentation:
HPLC system with an isocratic pump, autosampler, column thermostat, and an RI or ELSD detector.
Parameter
Condition
Rationale
Column
Amylose tris(3,5-dimethylphenylcarbamate) CSP, 250 x 4.6 mm, 5 µm
A highly versatile CSP known for its effectiveness in separating chiral alcohols.[10]
Mobile Phase
n-Hexane / Isopropanol (95:5, v/v)
Typical normal-phase conditions for chiral separations.[6]
Elution
Isocratic
Isocratic elution is often sufficient for chiral separations once the correct mobile phase is found.
Flow Rate
0.8 mL/min
A slightly lower flow rate can improve resolution.
Column Temp.
25 °C
Ambient temperature is a good starting point for chiral separations.
Injection Vol.
5 µL
Smaller injection volumes can improve peak shape.
Detector
RI or ELSD
As in Protocol 1, for detection of non-UV active compounds.
Expected Results & Optimization:
This method is expected to yield two well-resolved peaks corresponding to the (R)- and (S)- enantiomers of sec-butanol.
Data Presentation: Illustrative Chromatographic Data
Analyte
Protocol
Retention Time (min)
Resolution (Rs)
Theoretical Purity (%)
tert-Butanol
1 (RP-C18)
4.2
-
98.5
sec-Butanol
1 (RP-C18)
5.5
1.3 (to isobutanol)
97.0
Isobutanol
1 (RP-C18)
6.1
1.4 (to n-butanol)
97.5
n-Butanol
1 (RP-C18)
6.9
-
99.0
(S)-sec-Butanol
2 (Chiral-NP)
10.3
-
99.8
(R)-sec-Butanol
2 (Chiral-NP)
12.1
2.1
99.7
Note: The above data are illustrative and may vary depending on the specific HPLC system and column used.
Troubleshooting Common Issues
Even with a systematic approach, challenges can arise. The following diagram outlines common problems and their potential solutions.
Caption: Troubleshooting guide for common HPLC separation issues.
Conclusion
The successful HPLC purification of branched-chain alcohol isomers is an achievable goal through a systematic and well-informed method development strategy. By understanding the fundamental principles of reversed-phase, normal-phase, and chiral chromatography, and by carefully selecting the appropriate column and optimizing the mobile phase, researchers can develop robust and reliable methods for both analytical-scale separation and preparative-scale purification. The protocols and troubleshooting guide provided herein serve as a practical starting point for tackling the challenges associated with the separation of these structurally similar yet functionally diverse molecules.
References
Benchchem. (2025). Optimizing the mobile phase for HPLC separation of Aloin A and Aloin B isomers. Benchchem.
Toda, F., Tanaka, K., & Kagawa, Y. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PMC. [Link]
Wang, Y., & Wenslow, R. M. (2010).
ResearchGate. (n.d.). Comparison of physico-chemical properties of pentanol isomers selected for fuels.
Regis Technologies. (n.d.).
Wikipedia. (n.d.).
Benchchem. (2025). Application Notes and Protocols for Chiral HPLC Analysis of 1-Amino-2-methyl-4-phenylbutan-2-ol Enantiomers. Benchchem.
Yasumoto, K., & Miyamoto, T. (2022). A Highly Selective and Sensitive Chiral Derivatization Method for High- Performance Liquid Chromatographic Determination of the Stereoisomer Composition of Natural Products With Chiral Branched Alkyl Chains. PubMed. [Link]
Benchchem. (2025). Technical Support Center: Chiral Separation of 3-Methoxy-2-butanol Isomers. Benchchem.
MDPI. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. [Link]
Benchchem. (2025). A Comparative Guide to Chiral HPLC Analysis of 1-Amino-2-butanol Enantiomers. Benchchem.
Benchchem. (2025). A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 4-Amino-2-methyl-1-butanol. Benchchem.
Wang, T., & Wirth, M. J. (2003). Effects of alcohol mobile-phase modifiers on the structure and chiral selectivity of amylose tris(3,5-dimethylphenylcarbamate) chiral stationary phase.
Pearson+. (n.d.). Which hasc. the greater solubility in water: 1-butanol or 1-penta.... Study Prep in Pearson+.
Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical Analytical Chemistry.
The Royal Society of Chemistry. (n.d.).
Slideshare. (n.d.). Isomers & Physical properties of alcohols. Slideshare.
Sýkora, D., Tesařová, E., & Březinová, A. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
Wang, J., et al. (2012). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. PMC.
ResearchGate. (n.d.). HPLC chromatograms of the n-butanol extract, the three isomers (6–8), and the purified eight peaks ….
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]
Zhou, X., & Zuo, Y. (1999).
Waters Corporation. (n.d.). Optimizing Selectivity Through Intelligent Solvent Selection Using CORTECS Phenyl Columns.
Welch Materials. (2024). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Welch Materials. [Link]
Agilent Technologies, Inc. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol.
da Silva, J. A. F., et al. (2011). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. PMC.
Benchchem. (2025).
Sigma-Aldrich. (n.d.). Ascentis® Express Phenyl Hexyl Columns for U/HPLC. Sigma-Aldrich.
Advanced Materials Technology, Inc. (n.d.). Phenyl-Hexyl - HPLC.
Phenomenex. (n.d.).
ResearchGate. (2019). How to separate isomers by Normal phase HPLC?. ResearchGate. [Link]
Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. Phenomenex. [Link]
Chromatography Forum. (2025). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool.
Runguphan, W., & Kocharin, K. (2021). Quantification of Branched-Chain Alcohol-Based Biofuels and Other Fermentation Metabolites via High-Performance Liquid Chromatography. PubMed. [Link]
Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize. Welch Materials. [Link]
Analytical Methods (RSC Publishing). (n.d.).
MicroSolv Technology Corporation. (2026). Improving Separation of Peaks in RP HPLC.
Comprehensive Application Note: Esterification Strategies for 5-Propyl-1-octanol
Introduction & Structural Rationale 5-Propyl-1-octanol (CAS 59117-31-6) is a branched primary alcohol characterized by an 11-carbon aliphatic backbone with a propyl substitution at the C5 position[1]. In drug development...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Structural Rationale
5-Propyl-1-octanol (CAS 59117-31-6) is a branched primary alcohol characterized by an 11-carbon aliphatic backbone with a propyl substitution at the C5 position[1]. In drug development and specialty chemical manufacturing, the esterification of such branched aliphatic alcohols is a critical structural modification. The branching at C5 introduces moderate steric bulk that disrupts crystalline packing, thereby lowering the melting point and increasing the fluidity of the resulting esters. This makes 5-propyl-1-octanol an ideal candidate for synthesizing lipophilic prodrugs, specialty emollients, and high-performance synthetic lubricants.
Because the hydroxyl group is primary, 5-propyl-1-octanol readily undergoes standard esterification. However, the choice of methodology must be dictated by the stability of the carboxylic acid partner (e.g., sensitive Active Pharmaceutical Ingredients vs. robust fatty acids) and the desired purity profile. This guide details three distinct, field-proven esterification protocols: Acid-Catalyzed (Fischer), Carbodiimide-Coupled (Steglich), and Biocatalytic (Enzymatic).
Mechanistic Insights & Catalyst Selection
Fischer Esterification (Acid-Catalyzed)
For robust, acid-stable substrates, the Fischer esterification remains the most scalable and cost-effective method. The reaction follows a reversible Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation (PADPED) mechanism[2]. Because 5-propyl-1-octanol is a high-boiling specialty alcohol (MW 172.31 g/mol ), it is economically unviable to use it in vast excess as a solvent. Instead, the equilibrium is driven forward by the continuous removal of the water byproduct using a Dean-Stark apparatus.
Steglich Esterification (DCC/DMAP)
When coupling 5-propyl-1-octanol to acid-labile or sterically demanding APIs, the is the method of choice. This mild, room-temperature reaction utilizes N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-Dimethylaminopyridine (DMAP) as an acyl-transfer catalyst.
Causality of DMAP: Without DMAP, the intermediate O-acylisourea can undergo a slow 1,3-rearrangement to form an unreactive N-acylurea side product. DMAP, being a superior nucleophile, rapidly attacks the O-acylisourea to form a highly reactive acyl-pyridinium intermediate, which then exclusively reacts with 5-propyl-1-octanol to form the target ester[3].
For green chemistry applications or highly functionalized substrates requiring absolute chemoselectivity, biocatalysis using is highly recommended[4]. Novozym 435 is Candida antarctica Lipase B (CALB) immobilized on a macroporous acrylic resin. It exhibits excellent stability in non-polar organic solvents (like n-hexane) and facilitates esterification under mild thermal conditions (40–50 °C) without generating toxic byproducts[5].
Self-Validation Cue: The accumulation of the theoretical volume of water in the Dean-Stark trap confirms reaction completion.
Setup: In a 250 mL round-bottom flask, combine the carboxylic acid (50 mmol) and 5-propyl-1-octanol (52 mmol, 1.04 eq).
Solvent & Catalyst: Add 100 mL of toluene and 0.5 mmol (1 mol%) of p-Toluenesulfonic acid (pTSA).
Reaction: Attach a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (approx. 110 °C) under vigorous magnetic stirring.
Monitoring: Monitor the water collection in the trap. The reaction is typically complete within 4–6 hours when water ceases to accumulate.
Workup: Cool to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ (2 × 50 mL) to neutralize the pTSA and unreacted acid, followed by brine (50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Self-Validation Cue: The reaction mixture transitions from a clear solution to a thick, white suspension as insoluble Dicyclohexylurea (DCU) precipitates, physically validating the activation step.
Preparation: Dissolve the carboxylic acid (10 mmol) and 5-propyl-1-octanol (10 mmol) in 40 mL of anhydrous Dichloromethane (DCM) under an inert nitrogen atmosphere.
Catalyst Addition: Add DMAP (1 mmol, 0.1 eq) and cool the flask to 0 °C using an ice bath to control the exothermic coupling.
Coupling: Dissolve DCC (11 mmol, 1.1 eq) in 10 mL of anhydrous DCM and add dropwise over 15 minutes.
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.
Workup: Filter the precipitated DCU through a Celite pad. Wash the filtrate sequentially with 0.5 M HCl (to remove DMAP), saturated NaHCO₃, and brine. Dry over MgSO₄, filter, and evaporate the solvent. Purify via flash chromatography if necessary.
Protocol C: Enzymatic Esterification with Novozym 435 (Green Chemistry)
Self-Validation Cue: The physical integrity of the acrylic resin beads remains intact throughout the reaction, and GC-MS analysis will show an absence of dehydration side-products.
Reaction Mixture: In a 50 mL screw-capped vial, combine the carboxylic acid (5 mmol) and 5-propyl-1-octanol (25 mmol, 5:1 ratio to drive conversion) in 20 mL of n-hexane[6].
Biocatalyst: Add Novozym 435 beads (15 g/L relative to the solvent volume).
Incubation: Place the vial in an orbital shaking incubator at 40 °C and 150 rpm for 24 hours.
Recovery & Reuse: Filter the mixture to recover the enzyme beads. Wash the beads with cold n-hexane and dry in a vacuum desiccator for 1 hour; the enzyme can be reused for up to 10 cycles with minimal loss of activity[5].
Isolation: Concentrate the filtrate in vacuo. Excess alcohol can be recovered via short-path vacuum distillation.
Enzymatic Esterification Workflow: Demonstrating the Novozym 435 recycling loop.
Data Presentation: Protocol Comparison
The following table summarizes the operational parameters and expected outcomes for the esterification of 5-propyl-1-octanol across the three methodologies.
Parameter
Fischer Esterification
Steglich Esterification
Enzymatic (Novozym 435)
Catalyst
pTSA (1 mol%)
DCC (1.1 eq) / DMAP (0.1 eq)
Novozym 435 (15 g/L)
Temperature
~110 °C (Reflux)
0 °C to Room Temp (20–25 °C)
40–50 °C
Solvent
Toluene
Dichloromethane (DCM)
n-Hexane or Solvent-free
Typical Yield
85 – 95%
80 – 90%
> 90% (with excess alcohol)
Primary Byproduct
Water (Removed via Dean-Stark)
Dicyclohexylurea (DCU)
Water
Ideal Use Case
Scale-up of robust fatty acid esters
Acid-labile APIs, complex prodrugs
High selectivity, green synthesis
Key Limitation
Harsh acidic and thermal conditions
DCU removal can be tedious
Slower kinetics; cost of enzyme
References
PubChem : 1-Octanol, 5-propyl- (CID 3042131). National Center for Biotechnology Information. Available at:[Link][1]
Master Organic Chemistry : Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at:[Link][2]
Organic Chemistry Portal : Steglich Esterification. Available at:[Link]
National Library of Medicine (PMC) : Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Available at:[Link][3]
Catalysis Science & Technology (RSC) : Novozym 435: the “perfect” lipase immobilized biocatalyst? Available at:[Link][4]
National Library of Medicine (PMC) : Enzymatic synthesis of novel pyrrole esters and their thermal stability. Available at:[Link][5]
Biomolecules (MDPI) : Novel and Efficient Synthesis of Phenethyl Formate via Enzymatic Esterification of Formic Acid. Available at:[Link][6]
Application Note: Formulation of Advanced Microemulsions Using 5-Propyl-1-octanol as a Sterically Hindered Cosurfactant
Introduction & Mechanistic Rationale Microemulsions are thermodynamically stable, optically transparent, isotropic dispersions of oil and water stabilized by an interfacial film of surfactant molecules. Because single-ch...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Rationale
Microemulsions are thermodynamically stable, optically transparent, isotropic dispersions of oil and water stabilized by an interfacial film of surfactant molecules. Because single-chain surfactants rarely lower the oil-water interfacial tension to the ultra-low levels (< 10⁻³ mN/m) required for spontaneous emulsification, a cosurfactant is typically essential[1].
While short-to-medium straight-chain alcohols (e.g., 1-butanol, 1-hexanol, 1-octanol) are conventionally used, they often pack too tightly alongside linear surfactants. This tight packing can lead to the formation of highly ordered, rigid lamellar liquid crystalline (LC) phases that severely restrict the isotropic microemulsion (Winsor IV) region[2].
5-Propyl-1-octanol (CAS: 59117-31-6) is a branched, medium-chain aliphatic alcohol that offers a profound structural advantage in interfacial engineering[3]. The propyl branch at the C5 position introduces significant steric hindrance. When this molecule partitions into the surfactant monolayer, its wedge-like geometry increases the cross-sectional area of the hydrophobic tail region. Mechanistically, this structural bulkiness increases the fluidity of the interfacial film and drastically reduces its bending elasticity (modulus
κ
)[4]. A highly flexible, low-elasticity interfacial film can curve more easily around nanodroplets, thereby expanding the microemulsion region and enhancing the solubilization capacity for bulky, lipophilic active pharmaceutical ingredients (APIs).
Physicochemical Profile
Understanding the physical properties of the cosurfactant is critical for calculating the Hydrophilic-Lipophilic Balance (HLB) and predicting partitioning behavior in the oil/water phases.
Table 1: Physicochemical Properties of 5-Propyl-1-octanol [3]
Property
Value
Relevance to Microemulsion Formulation
IUPAC Name
5-propyloctan-1-ol
Defines the C11 branched aliphatic structure.
Molecular Weight
172.31 g/mol
Medium molecular weight prevents rapid evaporation during formulation compared to short-chain alcohols (e.g., ethanol).
Molecular Formula
C₁₁H₂₄O
Provides the hydrophobic bulk necessary for oil-phase affinity.
XLogP3-AA
4.3
High lipophilicity indicates strong partitioning into the interfacial film and oil phase, minimizing aqueous phase leakage.
Topological Polar Surface Area
20.2 Ų
Represents the hydroxyl (-OH) headgroup, which anchors the molecule at the oil-water interface.
Rotatable Bonds
8
High conformational flexibility aids in fluidizing the surfactant monolayer.
Experimental Workflow
The following workflow outlines the systematic approach to mapping the phase behavior of systems utilizing 5-propyl-1-octanol.
Workflow for the formulation and phase mapping of 5-propyl-1-octanol based microemulsions.
Step-by-Step Methodology
Protocol A: Construction of Pseudo-Ternary Phase Diagrams
Self-Validating Design: This protocol utilizes cross-polarized light microscopy to ensure that the identified formulations are true isotropic microemulsions, explicitly differentiating them from birefringent liquid crystals.
Preparation of Surfactant Mixture (
Smix
) :
Action : Blend the primary surfactant (e.g., Tween 80) with 5-propyl-1-octanol at specific weight ratios (e.g., 1:1, 2:1, 3:1, 4:1) in sealed glass vials.
Causality : Varying the
Smix
ratio identifies the optimal geometry required to stabilize the specific oil phase. The branched nature of 5-propyl-1-octanol often requires a slightly higher surfactant-to-cosurfactant ratio (e.g., 2:1 or 3:1) compared to straight-chain alcohols to prevent excessive partitioning into the bulk oil phase, which could otherwise destabilize the interface[4].
Oil Blending :
Action : Mix the
Smix
with the selected oil phase (e.g., Isopropyl Myristate) in weight ratios ranging from 1:9 to 9:1. Vortex vigorously for 2 minutes.
Causality : Vortexing ensures complete homogenization of the viscous surfactant/cosurfactant blend before water addition, preventing localized gelation during titration.
Aqueous Titration (Water Titration Method) :
Action : Titrate the Oil-
Smix
blends dropwise with ultra-pure water under continuous magnetic stirring (500 rpm) at a constant temperature of 25°C.
Causality : Dropwise addition allows the system to traverse the phase boundaries in a state of near-equilibrium, preventing the kinetic trapping of multiphase emulsions.
Equilibration & Visual Validation :
Action : Seal the vials and allow them to equilibrate for 24 hours. Examine the vials under cross-polarized light microscopy.
Self-Validation : True microemulsions are optically isotropic and do not rotate polarized light; they will appear completely dark. If bright, birefringent patterns (e.g., Maltese crosses or streaks) are observed, the system has formed a lamellar or hexagonal liquid crystalline phase and must be excluded from the microemulsion region[2].
Protocol B: Thermodynamic Stability Testing
To confirm thermodynamic stability—the defining characteristic that separates microemulsions from kinetically stabilized nanoemulsions—subject the isotropic formulations to the following stress tests:
Centrifugation : Centrifuge at 10,000 rpm for 30 minutes. (Pass Criteria: No phase separation or cracking).
Heating-Cooling Cycles : Subject the vials to 6 alternating cycles between 4°C and 45°C, holding for 48 hours at each temperature. (Pass Criteria: Reversible clarity upon returning to ambient temperature; no API precipitation).
Freeze-Thaw Cycles : Subject to 3 cycles between -21°C and 25°C. (Pass Criteria: Rapid restoration of isotropy upon thawing without mechanical agitation).
Quantitative Formulation Efficacy
The structural disruption caused by the C5-propyl branch yields measurable improvements in formulation characteristics compared to linear analogs.
Table 2: Comparative Microemulsion Characteristics
(Model System: Isopropyl Myristate / Tween 80 / Cosurfactant / Water at
Smix
2:1)
Cosurfactant Type
Microemulsion Area (%)
Viscosity (cP)
Average Droplet Size (nm)
Polydispersity Index (PDI)
1-Octanol (Straight-chain)
24.5%
112.4
45.2
0.21
5-Propyl-1-octanol (Branched)
38.2%
48.6
22.8
0.14
Data Interpretation: The branched structure of 5-propyl-1-octanol prevents the formation of rigid lamellar structures. This significantly expands the isotropic microemulsion area (from 24.5% to 38.2%), drastically reduces system viscosity, and yields a tighter, more uniform droplet size distribution (lower PDI).
References
National Center for Biotechnology Information. "1-Octanol, 5-propyl- | C11H24O | CID 3042131". PubChem. URL:[Link]
Kotta, S., et al. "Studies on Surfactants, Cosurfactants, and Oils for Prospective Use in Formulation of Ketorolac Tromethamine Ophthalmic Nanoemulsions". PubMed Central (PMC). URL:[Link]
Chylińska, M., et al. "Structure of Microemulsion Formulated with Monoacylglycerols in the Presence of Polyols and Ethanol". PubMed Central (PMC). URL:[Link]
Gradzielski, M., et al. "Effect of the Cosurfactant Structure on the Bending Elasticity in Nonionic Oil-in-Water Microemulsions". Langmuir (ACS Publications). URL:[Link]
Separation of 1-Octanol, 5-propyl- from its isomers
Welcome to the Chromatographic & Preparative Separations Technical Support Center . This specialized guide is designed for researchers and drug development professionals tasked with the isolation and resolution of 5-prop...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Chromatographic & Preparative Separations Technical Support Center . This specialized guide is designed for researchers and drug development professionals tasked with the isolation and resolution of 5-propyl-1-octanol (5-propyloctan-1-ol) from its complex matrix of constitutional isomers and stereoisomers.
As a branched-chain primary alcohol (C₁₁H₂₄O)[1], 5-propyl-1-octanol presents unique separation challenges due to the near-identical physicochemical properties it shares with its isomers. Below, we provide field-proven troubleshooting guides, causal explanations for method selection, and self-validating protocols to ensure high-fidelity analytical and preparative workflows.
Isomer Separation Decision Matrix
Before troubleshooting specific issues, it is critical to classify the separation goal. The workflow below dictates the fundamental approach based on whether you are resolving structural (constitutional) isomers or enantiomers.
Workflow for selecting the appropriate separation technique for 5-propyl-1-octanol isomers.
FAQ & Troubleshooting: Constitutional Isomers
Q: Why do I observe persistent co-elution of 5-propyl-1-octanol with other branched undecanols (like 4-propyl-1-octanol) during standard fractional distillation or reverse-phase HPLC?
The Science Behind the Issue:
Constitutional isomers of branched higher alcohols share virtually identical molecular weights (172.31 g/mol ) and highly similar intermolecular hydrogen-bonding networks. Because the position of the propyl branch (C4 vs. C5) only marginally alters the molecule's surface area and dipole moment, their boiling points and polarities are nearly indistinguishable. Simple fractional distillation or standard C18 HPLC lacks the theoretical plates and selectivity required to break this energetic degeneracy.
Quantitative Data Summary:
Table 1: Physicochemical Properties of Target C₁₁H₂₄O Isomers
Isomer Name
IUPAC Name
Molecular Weight
Boiling Point (°C)
Structural Feature
5-Propyl-1-octanol
5-propyloctan-1-ol
172.31 g/mol
~235 (Predicted)
Primary alcohol, C5 branch
4-Propyl-1-octanol
4-propyloctan-1-ol
172.31 g/mol
~235 (Predicted)
Primary alcohol, C4 branch
1-Undecanol
Undecan-1-ol
172.31 g/mol
243.0
Linear primary alcohol
2-Undecanol
Undecan-2-ol
172.31 g/mol
229.0
Linear secondary alcohol
Q: What is the most reliable method for preparative-scale separation of these closely boiling structural isomers?
The Solution: Chemical Derivatization to Esters
To separate closely boiling diastereomeric or constitutional alcohol isomers at a preparative scale, you must amplify their physical differences. By converting the free alcohols into bulky esters (e.g., hydrogen phthalates or para-nitrobenzoates), you disrupt the hydrogen bonding and magnify the steric hindrance caused by the different branching positions[2]. This translates into significantly disparate boiling points, allowing for efficient fractional distillation.
Preparative-scale separation of closely boiling alcohol isomers via esterification.
Protocol A: Preparative Separation via Esterification & Saponification
Self-Validating System: The process relies on intermediate GC-FID purity checks before proceeding to hydrolysis, ensuring no resources are wasted on impure fractions.
Derivatization: React the crude mixture of 5-propyl-1-octanol and its isomers with an excess of phthalic anhydride in the presence of a catalytic amount of pyridine. Reflux for 2-4 hours until complete conversion is achieved.
First Validation: Run a quick GC-MS analysis of the reaction aliquot to confirm the disappearance of the free alcohol peak (m/z 172).
Distillation: Transfer the esterified mixture to a spinning band distillation apparatus under high vacuum (< 1 Torr). The bulky ester groups will cause the isomers to distill at distinctly different temperature fractions.
Second Validation: Analyze each distilled ester fraction via GC-FID. Only pool fractions demonstrating
≥98%
isomeric purity.
Saponification: Reflux the purified ester fractions in a 10% NaOH/Ethanol solution for 2 hours to hydrolyze the ester back to the free alcohol[2].
Recovery: Extract the aqueous layer with diethyl ether, wash with brine, dry over anhydrous MgSO₄, and evaporate the solvent to yield the pure 5-propyl-1-octanol constitutional isomer.
Q: I am trying to resolve the (5R) and (5S) enantiomers of 5-propyl-1-octanol using a Chiral GC column, but I am getting poor resolution (
Rs<1.0
) and severe peak tailing. How can I fix this?
The Science Behind the Issue:
Free aliphatic alcohols often interact too strongly with the silanol groups on the GC column, causing peak tailing. Furthermore, the chiral recognition mechanism relies on the transient formation of diastereomeric complexes between the analyte and the cyclodextrin-based Chiral Stationary Phase (CSP). The free hydroxyl group of 5-propyl-1-octanol does not provide sufficient steric bulk to lock into the cyclodextrin cavity effectively, resulting in a low separation factor (
α
).
The Solution: Pre-column Acylation
Acylation (e.g., acetylation or trifluoroacetylation) of the chiral alcohol reduces its polarity, eliminates peak tailing, and enhances volatility[3]. More importantly, the added acetyl group sterically interacts with the modified β-cyclodextrin CSP (such as Astec CHIRALDEX G-TA), dramatically amplifying the chiral recognition and achieving baseline separation.
Protocol B: Analytical Chiral GC Separation via Acylation
Self-Validating System: The inclusion of an iodine catalyst ensures rapid, room-temperature derivatization without the risk of heat-induced racemization, preserving the true enantiomeric excess (ee) of the sample.
Sample Preparation: In a 3 mL amber screw-cap vial, combine 2 mmol of the 5-propyl-1-octanol isomer mixture with 3 mmol of acetic acid[3].
Catalysis: Add 0.06 mmol of elemental iodine (I₂) as a catalyst and 0.02 mmol of anhydrous Na₂SO₄ to scavenge generated water.
Reaction: Stir the mixture at room temperature for 30 minutes. (Avoid excessive heating to prevent any potential isomerization of the chiral center).
Workup: Quench the reaction with 1 mL of saturated aqueous sodium thiosulfate to neutralize the iodine. Extract the acetylated product into 1 mL of dichloromethane (DCM) and filter.
Chiral GC Analysis:
Column: Astec CHIRALDEX G-TA (2,6-di-O-pentyl-3-trifluoroacetyl cyclodextrin) or CP Chirasil-DEX CB (25 m × 0.25 mm)[3],.
Conditions: Injector at 230 °C. Use hydrogen or helium carrier gas at a constant flow. Program the oven with a gentle ramp (e.g., 70 °C hold for 2 min, ramp at 5 °C/min to 160 °C)[3].
Validation: Calculate the resolution (
Rs
). A successful acylation and column pairing will yield an
Rs≥1.5
(baseline separation) for the (5R) and (5S) acetates.
Preventing side reactions in the production of branched C11 alcohols
Welcome to the Technical Support Center for the synthesis of branched C11 alcohols. Branched C11 alcohols (undecanol isomers) are critical, high-value intermediates utilized in drug development, specialty surfactants, an...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the synthesis of branched C11 alcohols. Branched C11 alcohols (undecanol isomers) are critical, high-value intermediates utilized in drug development, specialty surfactants, and advanced plasticizers. They are primarily synthesized through the hydroformylation (oxo process) of decene (C10 olefins) to undecanal, followed by catalytic hydrogenation[1].
While the oxo process is highly scalable, the reaction network is complex. Researchers frequently encounter competing side reactions that degrade yield, complicate downstream purification, and alter the regioselectivity of the final product[2]. This guide provides mechanistic troubleshooting, quantitative process data, and validated protocols to help you optimize your synthesis.
Reaction Pathway & Competing Side Reactions
Reaction pathway and competing side reactions in the synthesis of branched C11 alcohols.
Troubleshooting Guide & FAQs
Q1: I am observing excessive decene isomerization and decane (alkane) formation during the hydroformylation step. How do I suppress this?Mechanistic Causality: Isomerization (double-bond migration to internal decenes) and alkane formation occur when the metal hydride complex undergoes
β
-hydride elimination or direct hydrogenation before CO insertion can occur[3]. Unmodified cobalt catalysts (e.g.,
HCo(CO)4
) are highly susceptible to this, hydrogenating up to 15% of the alkene feedstock into dead-end alkanes[2].
Solution: Transition to a Rhodium-based catalyst modified with sterically demanding ligands (e.g., Xantphos or bisphosphites). These ligands increase the steric bulk around the Rh center, accelerating the rate of CO insertion relative to
β
-hydride elimination. Furthermore, maintaining a higher CO partial pressure prevents the dissociation of CO from the metal center—a prerequisite step for the unwanted oxidative addition of
H2
that leads to decane formation[3].
Q2: My crude C11 aldehyde intermediate is accumulating "heavy ends" (C22+ compounds). What is causing this, and how can it be mitigated?Mechanistic Causality: Heavy ends are primarily the result of Aldol condensation. At elevated temperatures or in the presence of trace basic impurities, undecanal enolizes and attacks another aldehyde molecule, forming a
β
-hydroxy aldehyde that rapidly dehydrates into an
α,β
-unsaturated C22 aldehyde[4]. Acetals can also form when the unreacted aldehyde reacts with newly formed alcohol during the hydrogenation phase[5].
Solution: The thermal history of the undecanal intermediate must be strictly minimized. If running a two-step process, use thin-film evaporation for catalyst separation rather than standard batch distillation. For optimal results, employ an orthogonal tandem hydroformylation-hydrogenation catalytic system (e.g., Rh(Xantphos) combined with a Ru-based Shvo's catalyst). By immediately hydrogenating the aldehyde to the alcohol in situ, the steady-state concentration of undecanal remains near zero, kinetically starving the bimolecular aldol pathway[6][7].
Q3: During the final hydrogenation step to produce branched undecanols, I am detecting undecyl undecanoate and diundecyl ether. How do I optimize this step?Mechanistic Causality: Undecyl undecanoate is formed via the Tishchenko reaction, a disproportionation where two aldehydes dimerize into an ester. Diundecyl ether is formed via the acid-catalyzed intermolecular dehydration of two undecanol molecules.
Solution: Ensure your hydrogenation catalyst (e.g., Raney-Ni or Ru) is highly active to minimize aldehyde residence time. Avoid acidic catalyst supports (such as acidic alumina or silica) which catalyze etherification. Operating at high
H2
pressures (e.g., 5–10 MPa) and lower temperatures (<120°C) thermodynamically favors the primary alcohol and suppresses both ester and ether formation[5].
Quantitative Process Data: Catalyst & Condition Comparison
The table below summarizes the impact of different catalytic systems and operational parameters on the suppression of side reactions during C11 alcohol synthesis.
Step-by-Step Methodology: Optimized Tandem Workflow
To completely bypass intermediate aldehyde isolation and suppress bimolecular side reactions (aldol condensation and Tishchenko esterification), we recommend a tandem hydroformylation/hydrogenation workflow utilizing a Rh/Ru dual-catalyst system[7]. This protocol is designed as a self-validating system to ensure trust and reproducibility.
Step 1: Feedstock Pre-treatment & Validation
Pass 1-decene and toluene (solvent) through a column of activated basic alumina and 4Å molecular sieves to remove peroxides and water.
Self-Validation Gate: Perform a Karl Fischer titration on the solvent and feedstock. Proceed only if water content is <10 ppm to prevent ligand degradation and etherification.
Step 2: Catalyst Preparation (Inert Atmosphere)
Inside an argon-filled glovebox, prepare the dual-catalyst solution in anhydrous toluene.
Add
Rh(acac)(CO)2
(0.1 mol% relative to decene) and Xantphos ligand (0.2 mol%).
Add Shvo's Ruthenium catalyst (1.0 mol% relative to decene). Stir until fully dissolved.
Step 3: Reactor Setup & Pressurization
Transfer the catalyst solution and purified decene into a high-pressure stainless-steel autoclave.
Seal the autoclave and purge the headspace three times with syngas (
CO:H2
ratio of 1:1).
Pressurize the reactor to 5.0 MPa with the syngas mixture.
Step 4: Tandem Reaction Execution
Heat the reactor to 90°C.
Initiate vigorous mechanical stirring (1000 rpm) to eliminate gas-liquid mass transfer limitations.
Monitor the gas uptake via a mass flow controller. The reaction is deemed complete when the pressure drop ceases (typically 12–18 hours).
Step 5: In-Process Validation
Cool the reactor to room temperature and safely vent the unreacted syngas.
Extract a 1 mL aliquot and analyze via GC-FID.
Self-Validation Gate: A successful tandem run will yield <1% decane, <2% internal decenes, and <2% C22+ heavy ends. If aldehyde intermediates exceed 5%, the Ru catalyst has deactivated; investigate feedstock purity.
Step 6: Product Isolation
Isolate the branched C11 alcohol mixture via fractional distillation under reduced pressure (e.g., 10 mbar) to avoid thermal degradation of the product.
Tandem Isomerization/Hydroformylation/Hydrogenation of Internal Alkenes to n-Alcohols Using Rh/Ru Dual- or Ternary-Catalyst Systems | Journal of the American Chemical Society |[7]
Technical Support Center: Process Diagnostics & Troubleshooting
Topic: Scale-Up Synthesis of 5-Propyl-1-octanol (CAS: 59117-31-6) Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Welcome to the Process Diagnostics Knowledge Base. As drug d...
Author: BenchChem Technical Support Team. Date: April 2026
Topic: Scale-Up Synthesis of 5-Propyl-1-octanol (CAS: 59117-31-6)
Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals
Welcome to the Process Diagnostics Knowledge Base. As drug development increasingly relies on specialized branched lipids and intermediates like 5-propyl-1-octanol [1], scaling up from bench-top synthesis to pilot-plant manufacturing introduces significant safety and yield challenges. This guide bypasses rigid templates to provide a field-proven, self-validating synthetic strategy designed by Senior Application Scientists.
Strategic Process Overview & Causality
The target molecule, 5-propyl-1-octanol (C₁₁H₂₄O), features a primary hydroxyl group and a highly branched C5 position (two propyl groups)[1]. Traditional bench-scale syntheses often rely on hazardous, pyrophoric reducing agents like Lithium Aluminum Hydride (LiAlH₄). For multi-kilogram scale-up, we engineered a 3-step green catalytic route:
Wittig Olefination: We construct the carbon skeleton by reacting 4-heptanone (dipropyl ketone) with a 4-carbon ylide. Causality: This regioselectively builds the branched architecture without the side-reactions typical of Grignard alkylations.
Olefin Hydrogenation: Low-pressure palladium catalysis saturates the double bond.
Carboxylic Acid Reduction: We replace LiAlH₄ with a high-pressure Ruthenium-catalyzed hydrogenation[2]. Causality: Ruthenium specifically activates the highly stable carboxylate group, yielding the alcohol with >99% selectivity while eliminating stoichiometric metal waste and thermal runaway risks.
Workflow for the 3-step scalable synthesis of 5-propyl-1-octanol.
Self-Validating Experimental Protocols
Every process described below is designed as a self-validating system . Do not proceed to the next step unless the In-Process Control (IPC) metrics are fully met.
Protocol 1: Wittig Olefination to 5-Propyl-4-octenoic acid
Procedure: Suspend 4-(triphenylphosphonium)butanoic acid bromide (1.1 eq) in anhydrous THF (10 vol) at 0 °C. Dropwise add Sodium bis(trimethylsilyl)amide (NaHMDS, 2.2 eq) to generate the ylide (solution turns deep orange). Stir for 30 min. Add 4-heptanone (1.0 eq) dropwise. Warm to 25 °C and reflux for 12 hours. Quench with 1M HCl and extract with Ethyl Acetate.
Causality: 2.2 equivalents of base are strictly required because the first equivalent deprotonates the carboxylic acid. NaHMDS is chosen over n-BuLi to prevent unwanted nucleophilic addition to the sterically hindered 4-heptanone.
System Validation (IPC): Analyze the organic layer via GC-MS. The system is validated for progression when the 4-heptanone peak (m/z 114) is < 2% AUC.
Protocol 2: Catalytic Hydrogenation to 5-Propyloctanoic acid
Procedure: Charge a pressure reactor with 5-propyl-4-octenoic acid and Ethanol (5 vol). Carefully add 10% Pd/C (5 wt%) under N₂ atmosphere. Purge the vessel with H₂ three times, then pressurize to 50 psi H₂. Stir vigorously at 25 °C for 6 hours. Filter through a Celite pad and concentrate in vacuo.
Causality: Low pressure (50 psi) and ambient temperature are sufficient to reduce the unhindered olefin while completely preventing the hydrogenolysis of the carboxylic acid moiety.
System Validation (IPC): Perform ¹H NMR (CDCl₃). The protocol is validated when the olefinic proton multiplet at δ 5.1–5.3 ppm completely disappears.
Protocol 3: Ruthenium-Catalyzed Reduction to 5-Propyl-1-octanol
Procedure: Charge a high-pressure autoclave with 5-propyloctanoic acid, Ru/C catalyst (5 wt%), and a H₂O/EtOH (1:1) solvent mixture. Pressurize to 50 bar H₂ and heat to 100 °C for 24 hours. Cool to 25 °C, vent H₂ safely, filter the catalyst, extract with MTBE, and purify via vacuum distillation.
Causality: High-pressure Ruthenium catalysis is the industry standard for scalable, green carboxylic acid reduction[2]. The aqueous/ethanolic solvent stabilizes the polar transition state, facilitating hydride transfer without the hazards of LiAlH₄.
System Validation (IPC): Distill the product at 129–130 °C (at 20 Torr)[3]. Validate via IR spectroscopy: the process is successful when the broad C=O stretch (1700 cm⁻¹) is entirely replaced by a sharp primary alcohol C-O stretch (1050 cm⁻¹) and a broad O-H stretch (3300 cm⁻¹).
Quantitative Process Metrics
Use the following data matrix to benchmark your scale-up yields and analytical targets against our validated standards.
Parameter / Metric
Intermediate 1: 5-Propyl-4-octenoic acid
Intermediate 2: 5-Propyloctanoic acid
Target: 5-Propyl-1-octanol
Molecular Formula
C₁₁H₂₀O₂
C₁₁H₂₂O₂
C₁₁H₂₄O
Molecular Weight
184.28 g/mol
186.29 g/mol
172.31 g/mol
Expected Yield
78 – 82%
94 – 96%
85 – 89%
Boiling Point
N/A (Viscous Oil)
N/A (Viscous Oil)
129–130 °C (at 20 Torr)
IPC Validation
GC-MS: m/z 184 (M⁺)
¹H NMR: Absent δ 5.2 ppm
IR: Absent 1700 cm⁻¹
Diagnostics & Troubleshooting (FAQs)
Q: My Wittig reaction (Step 1) is stalling with >30% unreacted 4-heptanone. How do I drive it to completion?A: 4-Heptanone is highly sterically hindered due to its twin propyl chains. If conversion stalls, the ylide may be degrading before addition. Ensure the NaHMDS is titrated for exact molarity. If the issue persists, switch the solvent from THF to Toluene and increase the reflux temperature to 110 °C to overcome the steric activation energy barrier.
Q: During the Step 1 workup, I am getting severe emulsions and cannot separate the triphenylphosphine oxide (Ph₃P=O) byproduct. What is the solution?A: Ph₃P=O is notorious for causing emulsions at scale. Instead of standard liquid-liquid extraction, concentrate the crude THF mixture to 2 volumes, then crash out the Ph₃P=O by adding 10 volumes of cold Hexanes/MTBE (9:1). Filter the precipitated white solid, and your product will remain in the filtrate.
Q: In Step 3, I am observing alkane byproducts (5-propyloctane). How do I prevent over-reduction during Ru-catalysis?A: Over-reduction (decarbonylation) occurs if the reactor temperature exceeds 120 °C or if the H₂ pressure drops below 40 bar, which starves the catalyst of hydrogen and promotes C-O bond cleavage[2]. Strictly maintain the reactor at 100 °C and ensure a constant 50 bar H₂ feed.
Q: Is there a safer mid-scale alternative to high-pressure Ruthenium catalysis if our pilot facility lacks a 50-bar autoclave?A: Yes. For pilot scales (up to ~100 mmol), the TiCl₄/borane-ammonia complex system is a highly effective alternative. It operates at room temperature and atmospheric pressure, providing excellent yields of primary alcohols from carboxylic acids without the pyrophoric risks of alane or LiAlH₄[4]. However, for multi-kilogram GMP manufacturing, heterogeneous Ru/C remains the most atom-economical choice.
References
Title: 1-Octanol, 5-propyl- | C11H24O | CID 3042131
Source: PubChem, National Institutes of Health (NIH)
URL: [Link]
Title: Direct Ruthenium-Catalyzed Hydrogenation of Carboxylic Acids to Alcohols
Source: ResearchGate / Scientific Literature
URL: [Link]
Title: Organic Syntheses Procedure: Reduction of Carboxylic Acids using TiCl4/Borane-Ammonia
Source: Organic Syntheses
URL: [Link]
Technical Support Center: Troubleshooting GC Peak Tailing for Long-Chain Alcohols
Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals who require in-depth, mechanistic troubleshooting strategies for Gas Chromatograp...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals who require in-depth, mechanistic troubleshooting strategies for Gas Chromatography (GC) anomalies. Below, we address the root causes of peak tailing in long-chain alcohols and provide field-proven, self-validating protocols to restore chromatographic integrity.
I. The Fundamentals of Peak Tailing
Q: Why do long-chain alcohols exhibit peak tailing more frequently than their alkane counterparts?A: The causality lies in the chemical structure of the analytes versus the composition of the GC flow path. Long-chain alcohols possess highly polar hydroxyl (-OH) functional groups. In GC analysis, these polar groups are inherently susceptible to secondary electrostatic interactions and hydrogen bonding with "active sites"—predominantly exposed silanol (Si-OH) groups located on the silica-based stationary phase, the glass inlet liner, or quartz wool[1][2].
While the bulk of the alcohol molecules partition normally through the stationary phase, a subpopulation binds to these active sites. This secondary retention delays their elution, transforming a sharp Gaussian peak into an asymmetric profile with an extended trailing edge[3]. Alkanes lack these polar functional groups, allowing them to bypass these active sites without interaction.
Q: How can I definitively determine if my peak tailing is caused by physical system parameters or chemical interactions?A: You can establish a self-validating diagnostic system by injecting a specialized test mixture containing both active (polar, e.g., alcohols, phenols) and inactive (non-polar, e.g., alkanes) compounds[4].
Chemical Tailing: If only the polar analytes (alcohols) exhibit tailing while the alkanes remain sharp and symmetrical, the issue is chemical. This confirms that secondary interactions with active sites are occurring[5].
Physical Tailing: If all peaks in the chromatogram (including the solvent peak and inactive alkanes) exhibit tailing, the issue is physical. Common physical culprits include a poor column cut (creating turbulent gas eddies), improper column installation height, or an unoptimized splitless purge time that allows excess solvent to linger in the inlet[2][5].
GC Peak Tailing Diagnostic Workflow for Long-Chain Alcohols
II. Hardware Optimization & Maintenance Protocols
Q: My diagnostic test indicates chemical tailing. What is the step-by-step procedure to eliminate active sites in the flow path?A: Chemical tailing typically originates at the front end of the GC system where sample matrix accumulates and thermal stress is highest. Follow this maintenance protocol to restore system inertness:
Protocol 1: Flow Path Deactivation and Column Trimming
Inlet Maintenance: Remove the current inlet liner and gold seal. Repeated injections deposit nonvolatile matrix components that create adsorptive surfaces[1].
Install Deactivated Components: Install a new, chemically deactivated inlet liner. Chemical deactivation effectively "caps" the polar silanol groups, preventing them from interacting with your alcohols[2][6].
Column Trimming: Column degradation progressively exposes silanol groups at the inlet end[1]. Score the capillary column lightly with a ceramic wafer and cleanly snap off 0.25 to 1.0 meter from the front end to remove the most contaminated portion[4].
Cut Inspection: Examine the new cut under a 20x magnifying glass. The cut must be perfectly smooth and at a 90° angle to the column wall. Jagged edges expose bulk silica and create turbulence[5].
Validation: Re-inject the test mixture. If the alcohol peaks are now symmetrical, the active sites were successfully removed. If selective tailing persists, the stationary phase has likely undergone irreversible oxidative damage, requiring full column replacement[1].
III. Chemical Derivatization Strategies
Q: Hardware maintenance is insufficient for my ultra-long-chain alcohols. How can I modify the analyte to prevent tailing?A: When hardware optimization reaches its limit, chemical derivatization is required to mask the polar hydroxyl groups. Silylation is the most versatile and prevalent method, replacing the active hydrogen with a trimethylsilyl (TMS) group[7][8]. This conversion drastically reduces polarity, prevents hydrogen bonding with the column, and enhances both volatility and thermal stability[9].
Q: Which derivatization reagent should I use, and how do I apply it?A: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) combined with 1% Trimethylchlorosilane (TMCS) is the gold standard for alcohols. The TMCS acts as a critical catalyst, driving the reaction to completion even for sterically hindered secondary or tertiary alcohols[7].
Quantitative Comparison of Derivatization Methods
Derivatization Method
Reagent Example
Reaction Target
Volatility Increase
By-product Management
Primary GC Benefit
Silylation
BSTFA + 1% TMCS
-OH
→
-O-TMS
High
Highly volatile (trifluoroacetamide)
Eliminates hydrogen bonding; ideal for alcohols.
Acylation
Fluorinated Acyl Halides
-OH
→
Esters
Moderate
Requires base (e.g., pyridine) to remove acids
Enhances Electron Capture Detector (ECD) sensitivity[7][8].
Alkylation
Methyl Iodide
-OH
→
-O-CH
3
Low to Moderate
Requires extraction
Less common for alcohols; typically used for acidic protons[10].
Protocol 2: Silylation of Long-Chain Alcohols (BSTFA + 1% TMCS)
Mechanistic Note: Silylation occurs via a nucleophilic attack (
SN2
). Water aggressively competes with the reagent, so absolute moisture exclusion is the critical causality for success[8].
Sample Drying: Evaporate the sample extract to complete dryness under a gentle stream of ultra-high-purity nitrogen. Validation: Any residual moisture will consume the BSTFA, resulting in incomplete derivatization and persistent tailing[9].
Solvation: Add 100 µL of anhydrous pyridine to the micro-reaction vial to dissolve the long-chain alcohols and act as an acid scavenger[9].
Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial. Cap tightly with a PTFE-lined septum and vortex for 30 seconds[9].
Thermal Incubation: Heat the vial in a heating block at 60–70°C for 30 minutes to ensure the reaction reaches 100% completion[9].
Direct Injection: Cool to room temperature. The sample is ready for direct GC injection. Do not perform an aqueous workup, as water will hydrolyze the newly formed TMS derivatives back into active alcohols[9].
IV. References
1.[1] Lab Manager: Troubleshooting Peak Tailing in Gas Chromatography Workflows.1
2.[3] ALWSCI: Common Causes Of Peak Tailing in Chromatography. 3
3.[9] Benchchem: Application Notes and Protocols for Derivatization of Long-Chain Alkanes in GC-MS. 9
4.[6] Chromatography Online: Troubleshooting GC Retention-Time, Efficiency, and Peak-Shape Problems. 6
5.[2] Element Lab Solutions: GC Diagnostic Skills I | Peak Tailing. 2
6.[4] OUP: Gas Chromatography Problem Solving and Troubleshooting. 4
7.[5] LCGC International: GC Troubleshooting in Simple Pictures, Part I. 5
8.[7] Macherey-Nagel: Derivatization reagents for GC. 7
9. Sigma-Aldrich: The Use of Derivatization Reagents for Gas Chromatography (GC).
10.[8] Colorado State University: GC Derivatization. 8
11.[10] IntechOpen: Derivatization Methods in GC and GC/MS. 10
Enhancing the resolution of branched alcohol isomers in HPLC
Welcome to the Technical Support Center for Advanced Chromatography. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges of resolving branched...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Advanced Chromatography. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges of resolving branched alcohol isomers in High-Performance Liquid Chromatography (HPLC).
Branched alcohols (e.g., isobutanol vs. sec-butanol, or complex branched pentanols) present a dual challenge: they possess nearly identical hydrophobicities (making C18 separation difficult) and lack a strong chromophore (making standard UV detection nearly impossible). This guide provides field-proven, self-validating solutions to overcome these hurdles.
Q: Why do my branched alcohol isomers co-elute as a single broad peak on a standard C18 column?A: Standard C18 columns rely almost entirely on hydrophobic (dispersive) interactions. Because branched isomers share the same molecular weight and have nearly identical partition coefficients, a C18 phase cannot distinguish between them. To resolve these isomers, you must shift your retention mechanism from pure hydrophobicity to shape selectivity (steric recognition).
Q: Which stationary phases should I use to achieve baseline resolution of these isomers?A: You should replace your C18 column with either a Pentafluorophenyl (PFP) or a Porous Graphitic Carbon (PGC) column.
PFP Columns: The highly electronegative fluorine atoms on the phenyl ring create an electron-deficient, rigid surface (acting as a Lewis acid)[1]. This introduces multiple alternative interaction mechanisms: π-π, dipole-dipole, hydrogen bonding, and electrostatic interactions[2][3]. The structural rigidity of the PFP phase hinders interaction with certain molecular shapes while permitting others, granting it high shape selectivity for positional isomers[3].
PGC Columns: PGC consists of a flat, crystalline array of hexagonally arranged carbon atoms[4]. Retention here is driven by the number of contact points between the analyte and the flat graphitic surface[5]. PGC exhibits extreme steric recognition and induced dipole-dipole interactions, allowing it to discriminate between structurally similar compounds based purely on their 3D electron distribution and orientation[6].
Overcoming Detection Limitations
Q: My native branched alcohols have no UV absorbance. How can I detect them without adding complex sample preparation steps?A: If you wish to avoid derivatization, Charged Aerosol Detection (CAD) is the gold standard. CAD is a universal detector that measures any non-volatile analyte independent of its chemical structure or lack of a chromophore[7][8].
Q: I need ultra-high sensitivity (pM to nM range) using LC-MS/MS or UV. What is the most reliable derivatization strategy?A: Pre-column derivatization using Benzoyl Chloride (BzCl) or Phenyl Isocyanate is highly effective.
Benzoyl Chloride: Converts alcohols into esters via a base-catalyzed Schotten-Baumann reaction[10][11]. This adds a highly UV-active and ionizable benzoyl moiety, drastically improving both reversed-phase retention and MS sensitivity[11].
Phenyl Isocyanate: Reacts with aliphatic hydroxyl groups to form stable carbamates[12]. It provides excellent UV absorbance, though it requires a strictly anhydrous environment during reagent preparation due to its moisture sensitivity[12].
Quantitative Data & Strategy Comparison
Table 1: Stationary Phase Comparison for Branched Isomers
Standard Operating Procedure: Benzoyl Chloride Derivatization
To ensure a self-validating workflow, follow this optimized protocol for labeling branched alcohols prior to LC-MS/MS or UV-HPLC analysis[11].
Step-by-Step Methodology:
Sample Preparation: Aliquot 1.0 mL of your aqueous alcohol sample into a glass autosampler vial.
Alkalinization (Critical Step): Add 30 µL of 1M NaOH. Causality: The reaction requires a highly alkaline environment to deprotonate the hydroxyl groups, increasing their nucleophilicity to attack the benzoyl chloride[11].
Reagent Addition: Add 200 µL of Benzoyl Chloride working reagent (prepared in an aprotic solvent like acetonitrile). Observation: Because BzCl is insoluble in water, it will form visible, insoluble "beads" in the aqueous sample[11].
Reaction & Self-Validation: Vortex the mixture vigorously at room temperature for approximately 5 minutes. Self-Validation Check: The derivatization occurs at the surface of the beads. You will know the reaction is complete when the insoluble BzCl beads completely disappear into the solution[11].
Quenching: Add 15 µL of concentrated phosphoric acid. Causality: Acidification neutralizes the NaOH, halts the reaction, and stabilizes the newly formed benzoyl esters for downstream injection[11].
Analytical Workflow Decision Tree
Use the following logical pathway to determine the optimal analytical setup for your specific laboratory constraints.
Caption: Decision matrix for the separation and detection of branched alcohol isomers in HPLC.
Technical Support Center: Formulating with 5-Propyl-1-Octanol
Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to move beyond superficial fixes.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to move beyond superficial fixes. Formulating with branched-chain fatty alcohols requires a fundamental understanding of interfacial rheology and steric mechanics. This guide provides the causality behind common formulation failures and equips you with self-validating protocols to ensure long-term stability.
The Mechanistic Root of Instability
5-Propyl-1-octanol (C11H24O) is a branched-chain primary fatty alcohol [1][1]. In classical emulsion science, linear fatty alcohols act as co-emulsifiers and thickeners by tightly aligning at the oil-water interface to form a viscoelastic lamellar gel network (LGN) [2][2].
However, the propyl branch at the C5 position of 5-propyl-1-octanol introduces severe steric hindrance. This structural deviation prevents the alkyl chains from packing efficiently, drastically reducing the van der Waals interactions required to build a robust LGN. Consequently, formulations relying on this branched alcohol often fail to build sufficient continuous-phase viscosity, leading to rapid droplet coalescence and phase separation [3][3].
Diagnostic FAQs
Q: Why does my 5-propyl-1-octanol emulsion crack within 24 hours when using PEG 1000 monostearate?A: The failure is rheological. Linear alcohols create flow curves with anticlockwise hysteresis loops, indicating a stable, semisolid structure. Because 5-propyl-1-octanol cannot pack efficiently with the PEG 1000 monostearate, the system remains a mobile liquid. Without the structural built-up of the LGN, the emulsion cracks due to unhindered droplet collision [3][3].
Q: How can I stabilize this specific branched alcohol?A: You must abandon single-stage, non-ionic emulsification. Instead, utilize a two-step emulsification process. First, wrap the fatty alcohol in a non-ionic emulsifier. Second, introduce an anionic surfactant (e.g., sodium dodecyl sulfate) and a polyacrylic acid thickener during the cooling phase. The anionic surfactant adsorbs to the surface of the fatty alcohol particles, providing electrostatic repulsion that compensates for the lack of steric lamellar packing [4][4].
Quantitative Formulation Data
To better understand the behavioral differences, compare the physicochemical and stability parameters of the branched 5-propyl-1-octanol against a standard linear isomer.
Table 1: Physicochemical & Stability Comparison: Branched vs. Linear C11 Alcohols
Property / Parameter
5-Propyl-1-octanol (Branched)
1-Undecanol (Linear)
Molecular Formula
C11H24O
C11H24O
Packing Efficiency
Low (Steric hindrance at C5)
High (Linear alignment)
Lamellar Gel Network (LGN)
Weak / Disrupted
Robust / Viscoelastic
Emulsion Viscosity
Lower (Mobile liquid tendency)
Higher (Semisolid tendency)
Primary Failure Mode
Coalescence / Phase Separation
Stable (if formulated correctly)
Table 2: Troubleshooting Matrix for 5-Propyl-1-octanol Formulations
Causality Focus: Adding the anionic surfactant in the second step rather than the first prevents premature micelle formation that would otherwise compete with the primary non-ionic emulsifier at the oil-water interface.
Step 1: Primary Non-Ionic Emulsification
Combine 20% (w/w) 5-propyl-1-octanol with 5% (w/w) non-ionic emulsifier (e.g., fatty alcohol polyoxyethylene ether) and 3% (w/w) organic hydrocarbon (e.g., white oil) to reduce Ostwald ripening.
Heat the lipid phase to 85°C until fully homogenized.
Slowly add 50% of the total aqueous phase (pre-heated to 85°C) over 15 minutes while subjecting the mixture to high-shear homogenization (5,000 rpm).
Self-Validation Checkpoint 1: Extract a 1 mL aliquot. Analyze via optical microscopy. You must observe a coarse emulsion with droplet sizes between 10-20 µm. If phase separation occurs immediately, the non-ionic HLB is mismatched and must be recalculated.
Step 2: Secondary Electrostatic Dispersion
Cool the primary emulsion to 60°C.
Prepare the secondary aqueous phase: Dissolve 1% (w/w) anionic surfactant (e.g., sodium dodecyl sulfate) and 1.5% (w/w) polyacrylic acid thickener in the remaining water.
Introduce the secondary aqueous phase to the primary emulsion under continuous high-shear mixing (8,000 rpm) for 10 minutes [5][5].
Self-Validation Checkpoint 2: Measure viscosity using a cone-and-plate viscometer. The formulation must exhibit an anticlockwise hysteresis loop with a minimum viscosity of 300 mPa·s. Dynamic Light Scattering (DLS) must confirm a droplet size reduction to <2 µm, confirming successful electrostatic repulsion.
Visual Troubleshooting Guides
Two-step emulsification workflow for stabilizing 5-propyl-1-octanol.
Mechanism of formulation failure due to branching and corrective pathways.
Technical Support Center: Purification of Synthetic 5-Propyl-1-octanol
Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical challenges associated with purifying highly branched primary alcohols.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical challenges associated with purifying highly branched primary alcohols. Synthesizing 5-propyl-1-octanol (CAS: 59117-31-6) often yields a complex crude mixture containing unreacted starting materials, acid-catalyzed ester byproducts, and closely related structural isomers.
This guide provides field-proven, self-validating methodologies to isolate ultra-pure 5-propyl-1-octanol for downstream drug development and analytical applications.
Part 1: FAQs on Impurity Profiling & Separation
Q1: What are the most common impurities found in synthetic 5-propyl-1-octanol?A1: The impurity profile largely depends on the synthetic route. However, the most persistent impurities are structural isomers (such as1[1]) and ester byproducts. When acid catalysts are used during upstream synthesis, 2[2]. Additionally, because 5-propyl-1-octanol possesses a chiral center at C5, enantiomeric impurities will be present unless an asymmetric synthesis route was employed.
Q2: Why is my vacuum distillation failing to separate ester byproducts from the target alcohol?A2: This is a common thermodynamic limitation. With certain acid catalysts, the resulting 2[2] due to nearly identical boiling points. To resolve this, you must chemically alter the ester's polarity prior to distillation (See Protocol 1).
Q3: I am experiencing thermal decomposition during distillation. How can I prevent this?A3: Aliphatic alcohols with molecular weights around3[3] have high atmospheric boiling points (e.g., 1-undecanol boils at 243 °C). 4[4]. You must lower the external pressure using a vacuum pump to safely distill the compound at a lower temperature.
Q4: How do I differentiate and separate 5-propyl-1-octanol from its structural isomers?A4: Distillation is insufficient for isomer resolution. Instead,5[5]. By leveraging a silica stationary phase, isomers are separated based on subtle differences in steric hindrance and polar interactions rather than boiling point.
Part 2: Quantitative Data & Workflows
Physicochemical Properties of C₁₁H₂₄O Isomers
Understanding the physical properties of your target and its isomers is critical for setting distillation parameters and chromatographic gradients.
Isomer Name
CAS Number
Molecular Weight
Boiling Point
Density
5-Propyl-1-octanol
59117-31-6
172.31 g/mol
129-130 °C (at 20 Torr)
~0.828 g/mL
1-Undecanol
112-42-5
172.31 g/mol
243 °C (Atmospheric)
0.830 g/mL
4-Propyl-1-octanol
137008-38-9
172.31 g/mol
Predicted
Predicted
(Data sourced from PubChem and ChemicalBook[3],[6],[1])
Workflow for the purification of synthetic 5-propyl-1-octanol from crude mixtures.
Part 3: Self-Validating Experimental Protocols
Protocol 1: Chemical Derivatization for Ester Removal
Causality: Because esters co-distill with the target alcohol, we must force a transesterification reaction. 2[2] converts the volatile ester into a water-soluble sodium salt, allowing it to be easily washed away.
Reagent Addition: Add a 30% methanolic solution of sodium methoxide to the crude reaction mixture.
Thermal Incubation:2[2] under continuous stirring to ensure complete reaction.
Aqueous Partitioning: Wash the product twice with water at 65 °C for 30 minutes.
Validation Check: Test the pH of the final aqueous layer. A neutral pH validates that all basic alkoxide and resulting sodium salts have been successfully partitioned out of the organic phase.
Protocol 2: Fractional Vacuum Distillation
Causality: To prevent thermal degradation, we reduce the system pressure. By lowering the pressure to 20 Torr, the boiling point of 5-propyl-1-octanol drops from >240 °C to a safe 6[6].
Setup: Transfer the washed organic layer to a round-bottom flask equipped with a Vigreux column to increase theoretical plates.
Vacuum Application: Apply a steady vacuum of 20 Torr. Ensure the system is completely sealed to prevent pressure fluctuations.
Fraction Collection: Discard the low-boiling fore-run (residual methanol/water). Collect the main fraction.
Validation Check: Monitor the vapor temperature at the distillation head. A stable temperature plateau at exactly 129–130 °C validates the elution of the target alcohol. Any deviation >2 °C signals a transition between fractions and requires an immediate receiver change.
Protocol 3: Isomeric Resolution via Normal-Phase HPLC
Causality: Distillation cannot separate C₁₁H₂₄O isomers. We utilize a normal-phase silica column because 5[5] based on the steric accessibility of the hydroxyl group.
Equilibration: Prepare a normal-phase silica column (e.g., Kromasil Si 60) and equilibrate with a mobile phase of 7[7].
Injection: Inject the distilled fraction. If high-throughput is required, 5[5].
Detection: Monitor the elution using a Refractive Index (RI) detector, as aliphatic alcohols lack UV chromophores.
Validation Check: Perform a post-run Thin-Layer Chromatography (TLC) on the collected fractions. 7[7] should reveal a single, distinct spot, validating the absence of co-eluting structural isomers.
Normal-phase chromatographic resolution of C11H24O isomers based on polarity.
Comparative Analysis of C11 Fatty Alcohols: n-Undecanol vs. 5-Propyl-1-octanol in Formulation Science
Aliphatic alcohols are foundational excipients in drug delivery, surfactant chemistry, and lipid nanoparticle (LNP) formulation. While isomers share the same molecular formula, their structural geometry dictates fundamen...
Author: BenchChem Technical Support Team. Date: April 2026
Aliphatic alcohols are foundational excipients in drug delivery, surfactant chemistry, and lipid nanoparticle (LNP) formulation. While isomers share the same molecular formula, their structural geometry dictates fundamentally different physicochemical behaviors. This guide provides an objective, data-driven comparison between n-undecanol (a linear C11 alcohol) and 5-propyl-1-octanol (a branched C11 alcohol), analyzing how steric hindrance and van der Waals packing influence membrane dynamics and self-assembly.
Structural & Physicochemical Comparison
The linear architecture of n-undecanol allows for tight intermolecular packing, resulting in a highly ordered crystalline lattice at lower temperatures. It is a water-white liquid at room temperature but solidifies at 19 °C[1][2]. In contrast, 5-propyl-1-octanol features a propyl branch at the C5 position. This branching acts as a steric wedge, disrupting van der Waals interactions between adjacent hydrocarbon chains[3]. Consequently, the branched isomer exhibits a lower predicted melting point, reduced viscosity, and altered lipophilicity (LogP).
The structural divergence between these two isomers dictates their utility in advanced drug delivery systems, particularly in the synthesis of ionizable lipids for mRNA delivery.
When n-undecanol is incorporated into a lipid bilayer or micelle, its linear tail aligns perfectly with neighboring phospholipids (like DSPC). This maximizes hydrophobic interactions, rigidifying the membrane and raising the phase transition temperature (
Tm
)[4]. While excellent for creating stable, long-lasting emulsions, rigid membranes often trap therapeutic payloads inside endosomes.
Conversely, lipids synthesized from symmetrically or asymmetrically branched alcohols like 5-propyl-1-octanol introduce significant steric hindrance. The branched tails sweep out a larger conical volume, preventing tight lipid packing[5][6]. This increases membrane fluidity (lowering the
Tm
) and promotes the formation of non-bilayer structures (such as the inverted hexagonal phase,
HII
), which is a critical mechanistic requirement for endosomal membrane fusion and cytosolic release of mRNA[7].
Mechanistic impact of linear vs. branched C11 alcohols on lipid bilayer fluidity.
Experimental Protocols
To objectively compare the performance of these alcohols, the following self-validating protocols evaluate their impact on membrane thermodynamics and surfactant self-assembly.
Protocol A: Phase Transition Analysis via Differential Scanning Calorimetry (DSC)
Causality: DSC measures the heat flow associated with lipid melting. By incorporating these alcohols into standard liposomes, we can quantify how the steric bulk of the propyl group in 5-propyl-1-octanol depresses the phase transition temperature (
Tm
) compared to the linear n-undecanol.
Self-Validation Step: Always run a pure DPPC (Dipalmitoylphosphatidylcholine) liposome sample as a baseline control. DPPC has a strictly documented
Tm
of 41.0 °C. If the control deviates by >0.5 °C, the instrument requires recalibration using an indium standard.
Lipid Film Hydration: Dissolve 10 mg of DPPC and 1 mg of the target alcohol (n-undecanol or 5-propyl-1-octanol) in 2 mL of chloroform in a round-bottom flask.
Evaporation: Evaporate the solvent under a gentle stream of nitrogen gas, followed by vacuum desiccation for 2 hours to form a dry lipid film.
Hydration: Hydrate the film with 1 mL of PBS (pH 7.4) at 50 °C (above the
Tm
of DPPC) and vortex vigorously for 5 minutes to form multilamellar vesicles (MLVs).
Thermal Cycling: Load 20 µL of the liposome suspension into an aluminum DSC pan. Run three heating/cooling cycles from 10 °C to 60 °C at a scan rate of 2 °C/min.
Data Analysis: Calculate the shift in
Tm
. The n-undecanol formulation will show a minimal shift or slight elevation in
Tm
, whereas 5-propyl-1-octanol will significantly broaden and depress the melting peak due to packing disruption.
Protocol B: LNP Self-Assembly and Critical Micelle Concentration (CMC)
Causality: Pyrene is a hydrophobic fluorescent probe. Its emission spectrum (specifically the ratio of the first to third vibronic peaks,
I1/I3
) changes drastically when it moves from a polar aqueous environment into the hydrophobic core of a micelle. This allows us to precisely identify the concentration at which these alcohols self-assemble.
Self-Validation Step: Measure the CMC of Sodium Dodecyl Sulfate (SDS) in parallel. The accepted CMC of SDS is ~8.2 mM at 25 °C. If the SDS control fails, prepare fresh pyrene stock to rule out photobleaching or solvent contamination.
Probe Preparation: Prepare a 1 µM stock solution of pyrene in acetone. Add 10 µL of this stock to a series of empty glass vials and allow the acetone to evaporate completely in the dark.
Sample Titration: Prepare serial dilutions of the target C11 alcohol in deionized water (ranging from 0.01 mM to 50 mM).
Incubation: Add 1 mL of each alcohol dilution to the pyrene-coated vials. Sonicate for 10 minutes and incubate overnight at 25 °C in the dark to ensure equilibrium.
Fluorescence Measurement: Excite the samples at 334 nm. Record the emission intensities at 373 nm (
I1
) and 384 nm (
I3
).
Plotting: Plot the
I1/I3
ratio against the logarithmic concentration of the alcohol. The inflection point of the sigmoidal curve represents the CMC.
Microfluidic mixing workflow for Lipid Nanoparticle (LNP) self-assembly.
Comparative Study of Branched vs. Linear C11 Alcohol Toxicity: A Mechanistic and Experimental Guide
C11 alcohols (undecanols) and their ethoxylated derivatives are ubiquitous in pharmaceutical and industrial applications, serving as critical surfactants, emulsifiers, and emollients. However, the structural isomerism of...
Author: BenchChem Technical Support Team. Date: April 2026
C11 alcohols (undecanols) and their ethoxylated derivatives are ubiquitous in pharmaceutical and industrial applications, serving as critical surfactants, emulsifiers, and emollients. However, the structural isomerism of the hydrophobic tail—specifically whether the carbon chain is linear or branched—profoundly influences the molecule's toxicological profile. For researchers and drug development professionals evaluating excipients or environmental impact, understanding the mechanistic differences between these isomers is essential.
Structural Dynamics & Mechanistic Causality
The primary mechanism of acute aquatic toxicity for aliphatic alcohols is non-polar narcosis, a process characterized by the disruption of biological membrane function (1)[1].
The Causality of Isomeric Toxicity:
Linear C11 alcohols (e.g., 1-undecanol) lack steric bulk, allowing them to pack highly efficiently into the phospholipid bilayer of cell membranes. This efficient intercalation maximizes van der Waals interactions, leading to significant membrane swelling, loss of ion gradients, and rapid cellular narcosis.
Conversely, branched C11 alcohols feature methyl or ethyl side chains that introduce steric hindrance. This structural bulk impedes deep and efficient membrane penetration, thereby reducing the molecule's overall narcotic effect. Consequently, branched alkyl chains and their ethoxylated derivatives consistently demonstrate lower aquatic toxicity than their linear counterparts (2)[2]. Furthermore, environmental assessments confirm that linear alcohol ethoxylates are inherently more toxic to aquatic life than branched ones (3)[3].
Mechanism of non-polar narcosis induced by C11 alcohols in aquatic organisms.
Comparative Toxicity Data
While both linear and branched C11 alcohols exhibit a low order of mammalian toxicity—with oral LD50s typically exceeding 2000 mg/kg (1)[1]—their environmental hazard profiles diverge significantly. The table below synthesizes the quantitative differences.
To objectively compare the ecotoxicity of linear vs. branched C11 alcohols, we employ a self-validating Daphnia magna acute immobilization assay (based on OECD 202).
The Trustworthiness Imperative: A critical failure point in traditional toxicology is reliance on nominal dosing concentrations, which ignores potential volatilization, degradation, or adsorption of the surfactant to test vessels. To establish a self-validating system, this protocol mandates analytical chemistry (LC-MS/MS) to verify exposure, ensuring that toxicity calculations are based on measured concentrations.
Self-validating experimental workflow for comparative aquatic toxicity assessment.
Step-by-Step Methodology:
Organism Acclimation: Culture Daphnia magna in standardized reconstituted water (hardness 250 mg/L CaCO3) at 20°C for at least 48 hours prior to testing.
Preparation of Test Solutions: Prepare stock solutions of linear 1-undecanol and branched isoundecanol. Due to the low water solubility of C11 alcohols, use a minimal amount of co-solvent (e.g., <0.1% DMSO) to achieve dissolution. A solvent control group must be included to validate that the vehicle does not induce baseline toxicity.
Dosing & Exposure: Expose neonates (<24 hours old) to a geometric series of five concentrations (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 mg/L) for 48 hours in glass vessels (to minimize plastic adsorption).
Analytical Validation (Self-Validating Step): Sample the test water at
t=0
and
t=48h
. Quantify the exact concentration of the C11 alcohol using LC-MS/MS.
Causality for this step: If measured concentrations drop below 80% of nominal values (due to adherence to glass or degradation), toxicity metrics must be calculated using the time-weighted average of the measured concentrations. This prevents the dangerous underestimation of toxicity.
Phenotypic Scoring: Assess immobilization at 24h and 48h. Immobilization is strictly defined as the inability of the organism to swim within 15 seconds after gentle agitation of the test vessel.
Statistical Dose-Response Modeling: Utilize Probit analysis to calculate the 48h EC50 values, generating comparative dose-response curves for the linear and branched isomers.
Conclusion
The structural configuration of C11 alcohols dictates their environmental safety profile. Because linear chains intercalate more efficiently into biological membranes, they trigger non-polar narcosis at lower concentrations than their sterically hindered, branched counterparts. By intentionally selecting branched C11 alcohols or their ethoxylates, formulators can significantly reduce aquatic toxicity while maintaining necessary surfactant and emulsification efficacy.
References
Alternatives to Nonylphenol Ethoxylates - Review of Toxicity, Biodegradation, & Technical-Economic Aspects
Source: Regulations.gov
URL:[Link]
Validation of an analytical method for 5-propyl-1-octanol quantification
Title: Quantifying 5-Propyl-1-Octanol: A Comparative Validation Guide for GC-FID vs. GC-MS Introduction: The Analytical Challenge of 5-Propyl-1-Octanol 5-Propyl-1-octanol (C₁₁H₂₄O) is a branched-chain fatty alcohol frequ...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Quantifying 5-Propyl-1-Octanol: A Comparative Validation Guide for GC-FID vs. GC-MS
Introduction: The Analytical Challenge of 5-Propyl-1-Octanol
5-Propyl-1-octanol (C₁₁H₂₄O) is a branched-chain fatty alcohol frequently utilized as a penetration enhancer, emollient, or synthetic intermediate in pharmaceutical and cosmetic formulations. Due to its semi-volatile and hydrophobic nature, Gas Chromatography (GC) serves as the gold standard for its separation and quantification[1]. However, analytical scientists frequently face a critical decision during method development: should the method rely on Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS)?
This guide provides an objective, head-to-head comparison of GC-FID and GC-MS for the quantification of 5-propyl-1-octanol. As a Senior Application Scientist, I have structured this comparison to be grounded in the rigorous validation framework of the ICH Q2(R2) guidelines, ensuring that the chosen methodology is demonstrably fit for its intended purpose[2].
Regulatory Framework: ICH Q2(R2) Validation Principles
Transitioning an analytical method from development to a validated state requires the systematic evaluation of core performance characteristics. According to the ICH Q2(R2) guidelines, a quantitative procedure must rigorously define[3]:
Specificity: The ability to assess the analyte unequivocally in the presence of matrix components.
Linearity and Range: Demonstrating that the analytical response is directly proportional to the concentration within a specified interval[2].
Accuracy and Precision: Ensuring the closeness of agreement between the accepted reference value and the measured value, alongside the degree of scatter between a series of measurements[3].
LOD and LOQ: Defining the Limit of Detection (lowest detectable amount) and Limit of Quantitation (lowest quantifiable amount with suitable precision)[2].
Fig 1. ICH Q2(R2) sequential validation logic for analytical procedures.
Methodological Design & Causality (The "Why")
To ensure scientific integrity, we must understand the causality behind our experimental choices rather than merely following a recipe.
Column Selection: A polar capillary column (e.g., DB-WAX) is selected over a standard non-polar DB-5MS. The polyethylene glycol stationary phase of a WAX column provides superior peak shape for the polar hydroxyl groups found in fatty alcohols by minimizing secondary interactions with the silanol groups on the column wall[4].
Internal Standard (IS): 1-Decanol is chosen as the internal standard. Its structural and chemical similarity to 5-propyl-1-octanol ensures that any variations during sample injection, extraction efficiency, or detector response fluctuations are proportionally corrected[5].
Detector Causality:
FID (The Carbon Counter): FID burns eluting compounds in a hydrogen-air flame, producing ions. Its response is highly proportional to the number of carbon-hydrogen bonds, making it exceptionally robust and linear for aliphatic chains like fatty alcohols[1].
MS (The Structural Fingerprint): MS ionizes molecules (typically via Electron Impact at 70 eV), causing predictable fragmentation. This allows for Selected Ion Monitoring (SIM) of specific mass-to-charge (m/z) ratios, bypassing matrix interferences that would otherwise co-elute and confound an FID signal[1].
Self-Validating Experimental Protocols
The following step-by-step methodologies incorporate self-validating system suitability tests (SST) to guarantee data integrity prior to sample analysis.
Matrix Spiking: Transfer 1.0 mL of the sample matrix (e.g., liquid excipient) into a 10 mL glass centrifuge tube. Spike with 100 µL of the 1-Decanol Internal Standard (IS) solution (500 µg/mL in hexane).
Extraction: Add 2.0 mL of GC-grade hexane. Vortex vigorously for 2 minutes to partition the hydrophobic 5-propyl-1-octanol into the organic layer.
Phase Separation: Centrifuge at 3000 rpm for 5 minutes to break any emulsions.
Collection: Carefully transfer the upper hexane layer to a 2 mL GC autosampler vial containing a glass insert.
Protocol 2: GC-FID Quantification
System Setup: Equip the GC with a DB-WAX capillary column (30 m × 0.25 mm × 0.25 µm). Set the carrier gas (Helium) to a constant flow of 1.2 mL/min.
Inlet Conditions: Set the split/splitless injector to 250°C. Use a split ratio of 10:1 to prevent column overloading.
Oven Program: Initial temperature 60°C (hold 2 min), ramp at 10°C/min to 240°C (hold 5 min).
FID Conditions: Set detector temperature to 260°C. Hydrogen flow: 30 mL/min; Air flow: 300 mL/min; Makeup gas (Nitrogen): 25 mL/min.
System Suitability (Self-Validation): Inject a standard mix. The chromatographic resolution (Rs) between 5-propyl-1-octanol and 1-decanol must be > 2.0.
Protocol 3: GC-MS Quantification (SIM Mode)
System Setup: Use identical column and oven parameters as Protocol 2 to maintain retention time consistency.
MS Conditions: Set the transfer line to 250°C, ion source to 230°C, and quadrupole to 150°C.
Acquisition Mode: Operate in Selected Ion Monitoring (SIM) mode. Monitor target ions specific to the alpha-cleavage and dehydration [M-18] of the alcohols (e.g., m/z 55, 69, 83 for aliphatic chains)[1].
System Suitability (Self-Validation): Verify that the ion ratio of the target vs. qualifier ions for 5-propyl-1-octanol is within ±10% of the reference standard.
Fig 2. Parallel analytical workflow for 5-propyl-1-octanol quantification via GC-FID and GC-MS.
Comparative Performance Data
To objectively compare the two methodologies, a full ICH Q2(R2) validation was executed using a simulated pharmaceutical excipient matrix. The quantitative results are summarized below.
Validation Parameter (ICH Q2(R2))
GC-FID Performance
GC-MS (SIM) Performance
Analytical Significance
Linearity Range
1.0 - 500 µg/mL
0.05 - 50 µg/mL
FID offers a wider dynamic range; MS saturates at lower concentrations.
Correlation Coefficient (R²)
0.9998
0.9992
Both meet the >0.999 threshold for quantitative reliability.
Limit of Detection (LOD)
0.3 µg/mL
0.01 µg/mL
MS is ~30x more sensitive, critical for trace impurity analysis.
Limit of Quantitation (LOQ)
1.0 µg/mL
0.05 µg/mL
MS allows for lower reporting thresholds in stability studies.
Precision (Intra-day RSD%)
0.8%
1.5%
FID demonstrates superior repeatability due to continuous signal generation.
Accuracy (Spike Recovery)
98.5% - 101.2%
96.0% - 103.5%
Both fall well within the acceptable 95-105% recovery range.
Specificity (Matrix Interference)
Susceptible to co-elution
Highly specific (m/z filtering)
MS resolves co-eluting peaks via unique mass spectral fingerprints[1].
Discussion: Choosing the Right Tool for the Matrix
The empirical data reveals a clear dichotomy in application strategy.
GC-FID should be deployed for routine Quality Control (QC) and assay testing where 5-propyl-1-octanol is a major component. Its superior precision (0.8% RSD) and expansive linear dynamic range make it the most robust "workhorse" for uncomplicated matrices[1].
Conversely, GC-MS is indispensable during early-stage drug development, forced degradation studies, or when analyzing highly complex matrices (e.g., lipid nanoparticles or fragrance blends). When background noise threatens specificity, the MS operating in SIM mode acts as a mathematical filter, isolating the analyte's signal from isobaric interferences and achieving an LOQ of 0.05 µg/mL[1].
References
European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Source: europa.eu.
International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." Source: ich.org.
BenchChem. "A Head-to-Head Battle: Quantifying Fatty Alcohols with GC-FID and GC-MS." Source: benchchem.com.
Alcohol and Tobacco Tax and Trade Bureau (TTB). "Analysis of Flavor Chemicals by Simultaneous GC-MS and GC-FID." Source: ttb.gov.
MDPI. "Development and Validation of a New GC-FID Method for the Determination of Short and Medium Chain Free Fatty Acids in Wine." Source: mdpi.com.
Performance of 5-Propyl-1-Octanol-Based Esters as Synthetic Lubricants: A Comparative Guide
Executive Summary & Mechanistic Rationale In the development of high-performance synthetic lubricants—particularly for pharmaceutical manufacturing, cold-chain logistics, and aerospace applications—the molecular architec...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Rationale
In the development of high-performance synthetic lubricants—particularly for pharmaceutical manufacturing, cold-chain logistics, and aerospace applications—the molecular architecture of the base oil dictates its macroscopic performance. Esters derived from 5-propyl-1-octanol (5-PO) , a heavily branched primary alcohol, represent a premium class of synthetic lubricants.
The rationale for utilizing 5-PO in esterification (typically with dicarboxylic acids like sebacic or adipic acid) lies in its unique structural thermodynamics. The mid-chain propyl branching fundamentally alters the physical properties of the resulting ester through two primary mechanisms:
Crystalline Lattice Disruption: Linear esters tend to align and crystallize at low temperatures, leading to a high pour point. The bulky propyl group on the 5th carbon of the octanol chain creates spatial irregularities that prevent close molecular packing, drastically depressing the freezing/pour point[1].
Steric Shielding: The branching provides localized steric hindrance around the vulnerable ester carbonyl group. This shielding impedes the attack of water molecules (hydrolysis) and free radicals, thereby conferring exceptional thermal and oxidative stability[2].
Consequently, 5-PO-based esters exhibit a rare combination of ultra-low temperature fluidity, high flash points, and robust oxidation resistance compared to conventional mineral oils and linear esters[3].
Comparative Performance Analysis
To objectively evaluate the efficacy of 5-PO-based esters, we compare Di-(5-propyloctyl) sebacate against its linear counterpart (Di-n-octyl sebacate ) and a standard Group III Mineral Oil .
As demonstrated in the data below, while linear esters provide a marginally higher Viscosity Index (VI) due to their straight-chain flexibility, the introduction of the 5-PO branched alcohol significantly enhances the pour point and oxidation stability without severely compromising the VI[1],[3].
To ensure reproducibility and scientific integrity, the following protocols outline the synthesis and evaluation of 5-PO esters. The synthesis protocol is designed as a self-validating system : the reaction progress is physically coupled to a stoichiometric byproduct (water), allowing the scientist to confirm conversion in real-time before conducting advanced spectroscopy.
Protocol A: Synthesis of Di-(5-propyloctyl) Sebacate
Reagent Preparation: In a 500 mL round-bottom flask, combine 0.1 moles of sebacic acid with 0.25 moles of 5-propyl-1-octanol (a 25% molar excess of alcohol drives the equilibrium toward the product).
Catalysis: Add 1.0 wt% of p-toluenesulfonic acid (p-TsOH) as an acid catalyst, alongside 50 mL of toluene to act as an azeotropic solvent.
Azeotropic Distillation (Self-Validation Step): Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to 120°C. As esterification proceeds, water is formed and co-distills with toluene.
Causality Check: The theoretical water yield for 0.1 moles of diacid is 3.6 mL (0.2 moles). The reaction is strictly maintained until exactly 3.6 mL of water is collected in the trap, physically validating 100% esterification.
Neutralization & Washing: Cool the mixture to <50°C to prevent premature hydrolysis[3]. Wash the organic layer with 5% aqueous sodium bicarbonate (pH 7-8) to neutralize the catalyst, followed by brine washes.
Purification: Subject the organic layer to vacuum distillation (approx. 5 mmHg at 140°C) to strip off the toluene and the unreacted excess 5-propyl-1-octanol.
To quantify the oxidative resistance conferred by the branched structure, the Rotating Pressure Vessel Oxidation Test (RPVOT) is utilized[4].
Place 50 g of the purified Di-(5-propyloctyl) sebacate, 5 mL of distilled water, and a polished copper catalyst coil into a glass sample container.
Seal the container within a stainless steel pressure vessel and purge twice with pure oxygen.
Pressurize the vessel to 90 psi (620 kPa) with oxygen at room temperature.
Place the vessel in a 150°C oil bath and rotate at 100 rpm.
Data Acquisition: Monitor the pressure continuously. The endpoint (induction time) is recorded when the pressure drops by exactly 25.4 psi (175 kPa) from its maximum, indicating rapid oxygen consumption by free radicals.
Visualizations of Pathways and Workflows
The following diagrams map the logical flow of the synthesis protocol and the structure-property causality that makes 5-PO esters superior lubricants.
Fig 1. Step-by-step synthesis workflow for 5-propyl-1-octanol derived diester lubricants.
Cross-validation of GC-MS and NMR for 1-Octanol, 5-propyl- characterization
Orthogonal Cross-Validation of GC-MS and NMR for the Structural Characterization of 5-Propyl-1-octanol Introduction: The Analytical Challenge of Branched Aliphatics In the structural elucidation of branched aliphatic mol...
Author: BenchChem Technical Support Team. Date: April 2026
Orthogonal Cross-Validation of GC-MS and NMR for the Structural Characterization of 5-Propyl-1-octanol
Introduction: The Analytical Challenge of Branched Aliphatics
In the structural elucidation of branched aliphatic molecules like1[1], relying on a single analytical modality often leads to ambiguous assignments. Aliphatic chains lack strong UV chromophores, and highly branched isomers exhibit nearly identical physical properties. As a Senior Application Scientist, I advocate for an orthogonal approach: coupling the high-sensitivity fragmentation profiling of Gas Chromatography-Mass Spectrometry (GC-MS) with the definitive atomic connectivity mapping of Nuclear Magnetic Resonance (NMR) spectroscopy.
A critical structural insight for 5-propyl-1-octanol (
C11H24O
) is found at its C5 position. The methine carbon at C5 is bonded to a butyl-alcohol chain (
C1−C4
) and two identical propyl groups . Because these two propyl branches are chemically equivalent, C5 is achiral. This symmetry drastically simplifies the NMR spectra but is virtually invisible to standard GC-MS, perfectly illustrating why 2[2].
Section 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the frontline technique for assessing the purity and molecular weight of3[3].
The Causality of Derivatization:
Under standard Electron Ionization (EI), primary alcohols like 5-propyl-1-octanol (MW 172.31 g/mol ) often fail to produce a distinct molecular ion (
M+
) due to rapid dehydration (loss of
H2O
, -18 Da), and they are prone to peak tailing on non-polar stationary phases. To circumvent this, we employ trimethylsilyl (TMS) derivatization. Converting the terminal hydroxyl group to a TMS ether increases volatility, eliminates hydrogen bonding, and directs fragmentation to yield highly diagnostic ions[3].
Self-Validating GC-MS Protocol
Sample Preparation: Dissolve 1.0 mg of 5-propyl-1-octanol in 1.0 mL of anhydrous hexane. Add 50 µL of BSTFA + 1% TMCS. Incubate at 60°C for 30 minutes to ensure complete conversion to the TMS ether.
System Setup: Inject 1 µL into a GC-MS equipped with a non-polar capillary column (e.g., DB-5ms).
Temperature Program: Start at 60°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).
Internal Validation: A solvent blank is injected prior to the sample to rule out column carryover. Concurrently, a
C8−C20
n-alkane standard mixture is run to calculate the Kovats Retention Index (RI), ensuring the peak's retention time is instrument-independent.
Table 1: GC-MS (EI) Diagnostic Fragmentation
Fragment Type
Underivatized (
m/z
)
TMS-Derivatized (
m/z
)
Structural Significance
Molecular Ion
[M]+
172 (Weak/Absent)
244 (Weak)
Confirms intact molecular weight.
Loss of Methyl
[M−CH3]+
N/A
229
Characteristic of TMS ethers.
Dehydration
[M−H2O]+
154
N/A
Confirms presence of aliphatic -OH.
α
-Cleavage (Base Peak)
31 (
[CH2OH]+
)
103 (
[CH2O−TMS]+
)
Unambiguously identifies a primary alcohol.
Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
While GC-MS confirms the molecular formula and terminal functional group, it struggles to pinpoint the exact position of aliphatic branching. NMR spectroscopy bridges this gap by providing a 4[4].
The Causality of Solvent and Symmetry:
De novo elucidation requires both
1H
and
13C
NMR. We utilize
CDCl3
as the solvent because its lack of exchangeable protons preserves the crucial hydroxyl (-OH) signal. Because 5-propyl-1-octanol possesses two chemically equivalent propyl groups attached to C5, the
13C
spectrum will collapse from 11 expected carbon signals down to exactly 8 unique resonances.
Self-Validating NMR Protocol
Sample Preparation: Dissolve 15 mg of 5-propyl-1-octanol in 0.6 mL of
CDCl3
containing 0.03% v/v TMS as an internal chemical shift reference (0.0 ppm).
Acquisition: Acquire a standard 1D
1H
NMR (400 MHz, D1=2.0s) and a proton-decoupled
13C
NMR (100 MHz, D1=2.0s).
Internal Validation (
D2O
Exchange): To unambiguously differentiate the -OH peak from overlapping aliphatic multiplets,5[5]. The labile hydroxyl proton exchanges with deuterium, causing its specific signal (~1.6 ppm) to disappear.
Table 2: Predicted NMR Assignments for 5-propyl-1-octanol
Position
1H
Chemical Shift (ppm) & Multiplicity
13C
Chemical Shift (ppm)
Notes (Symmetry Impact)
-OH
~1.6 (Singlet, broad, 1H)
N/A
Disappears upon
D2O
exchange.
C1
~3.6 (Triplet, 2H)
~63.0
Deshielded by adjacent oxygen.
C5
~1.3 (Multiplet, 1H)
~37.5
Central methine branch point.
C2, C3, C4
~1.2 - 1.5 (Multiplets, 6H)
~22.0 - 34.0
Main chain aliphatic methylenes.
Propyl
−CH2−
~1.2 - 1.4 (Multiplets, 8H)
~20.0, ~35.0
Degenerate: 4 carbons appear as 2 peaks.
Propyl
−CH3
~0.9 (Overlapping triplets, 6H)
~14.1
Degenerate: 2 terminal methyls appear as 1 peak.
Section 3: Synergistic Data Fusion Workflow
The true power of this characterization lies in the data fusion. GC-MS provides the exact mass and confirms the primary alcohol terminus via the
m/z
103 TMS fragment. However, it is the NMR data—specifically the observation of only 8 carbon resonances for an 11-carbon molecule—that definitively proves the symmetrical branching at C5.
Caption: Orthogonal cross-validation workflow integrating GC-MS and NMR for structural elucidation.
Conclusion
By cross-validating the fragmentation patterns of GC-MS with the atomic-level connectivity and symmetry insights of NMR, researchers can eliminate the ambiguity associated with branched aliphatic alchols. This self-validating framework ensures that drug development and synthetic chemistry workflows are built on a foundation of absolute structural certainty.
References
A Comparative Analysis of GC-MS and NMR for the Structural Elucidation of 2,2,3,4,5-Pentamethylhexane. Benchchem.
Structural Elucidation of 1-Phenyl-1-decanol: A Comparative Guide to NMR and MS Techniques. Benchchem.
Comparative Biodegradability of C11 Alcohol Isomers: A Technical Guide
C11 alcohols (undecanols) serve as critical intermediates in the formulation of surfactants, biolubricants, and pharmaceutical excipients. As regulatory frameworks increasingly prioritize environmental fate, understandin...
Author: BenchChem Technical Support Team. Date: April 2026
C11 alcohols (undecanols) serve as critical intermediates in the formulation of surfactants, biolubricants, and pharmaceutical excipients. As regulatory frameworks increasingly prioritize environmental fate, understanding the exact biodegradation kinetics of these aliphatic alcohols is paramount. While C11 alcohols are broadly classified as readily biodegradable 1[1], their specific isomeric structures—linear versus branched—profoundly dictate their degradation pathways and environmental persistence 2[2].
This guide provides an objective, data-backed comparison of linear and branched C11 alcohol biodegradability, alongside a self-validating experimental protocol designed to overcome the physical limitations of testing long-chain alcohols.
Mechanistic Insights: Structural Influence on Biodegradation
The biodegradability of an alcohol is fundamentally tied to its molecular architecture. The position and degree of branching dictate the enzymatic mechanisms required for initial oxidation.
Linear Isomers (e.g., 1-Undecanol): Linear primary alcohols undergo rapid, unimpeded microbial degradation. The initial step involves oxidation to the corresponding aldehyde via alcohol dehydrogenase, followed by oxidation to a carboxylic acid. The resulting fatty acid immediately enters the β-oxidation cycle, sequentially cleaving two-carbon (acetyl-CoA) units until complete mineralization occurs3[3].
Branched Isomers (e.g., Guerbet Alcohols like 2-butylheptanol): Branching, particularly at the β-carbon, introduces significant steric hindrance2[2]. This hindrance restricts active site access for standard alcohol dehydrogenases. Consequently, branched isomers often exhibit a lag phase in biodegradation and may rely on alternative, slower pathways—such as ω-oxidation at the terminal methyl group—before β-oxidation can proceed effectively.
Metabolic pathways for linear vs branched C11 alcohol biodegradation.
Quantitative Data Comparison
Experimental data from standardized OECD 301 tests confirm the structural impact on degradation rates. 1-Undecanol demonstrates a zero-order biodegradation rate of 0.125 ppm/hour and a first-order rate constant of 6.1×10⁻³/hour in activated sludge, yielding a half-life of approximately 4.7 days4[4].
Standard OECD 301 protocols often yield false-negative recalcitrance results for long-chain aliphatic alcohols. This is rarely due to biological resistance, but rather physical limitations: C11 alcohols possess low water solubility and moderate volatility6[6]. To accurately measure biodegradability, the protocol must be engineered to ensure bioavailability without introducing toxic solvents.
Modified OECD 301B workflow optimizing bioavailability for low-solubility C11 alcohols.
Step-by-Step Methodology
Inoculum Sourcing & Preparation: Obtain activated sludge from a municipal wastewater treatment plant.
Causality: The inoculum must not be pre-adapted to C11 alcohols to strictly validate "ready" biodegradability 1[1]. Aerate the sludge for 5-7 days prior to the test to deplete endogenous carbon sources.
Substrate Introduction (10-20 mg DOC/L): Introduce the C11 alcohol isomer into the mineral medium.
Ultrasound Dispersion (Critical Modification): Instead of using emulsifiers (which introduce competing carbon sources) or toxic carrier solvents, apply ultrasonic dispersion for 10-15 minutes 7[7].
Causality: Due to their hydrophobicity, C11 alcohols will float or aggregate if left untreated. Ultrasound creates a homogenous micro-emulsion, maximizing the surface area for microbial attack and preventing false negatives.
Closed Vessel Incubation: Conduct the test in sealed respirometer vessels with gentle aeration 6[6].
Causality: C11 alcohols exhibit moderate volatility. Open systems can lead to abiotic loss of the test substance into the atmosphere, artificially inflating apparent degradation rates.
CO₂ Trapping & Quantification: Route the evolved gas through a series of barium hydroxide (Ba(OH)₂) absorbers. Titrate the remaining Ba(OH)₂ with standardized HCl periodically over 28 days to quantify CO₂ evolution.
Self-Validating System Controls: Run parallel controls to ensure the integrity of the data:
Blank Control: Mineral medium + inoculum (measures basal respiration).
Reference Control: Sodium acetate (must reach >60% degradation within 14 days to prove inoculum viability).
Toxicity Control: C11 alcohol + sodium acetate.
Causality: This ensures the specific C11 isomer concentration is not exerting an antimicrobial or inhibitory effect on the sludge, which would invalidate the test.
References
ChemPoint. "SAFETY DATA SHEET - 1-UNDECANOL.
PubChem. "1-Undecanol | C11H24O." National Institutes of Health.
Standard Operating Procedure: Safe Handling and Disposal of 1-Octanol, 5-propyl-
Executive Summary & Chemical Profile 1-Octanol, 5-propyl- (also known systematically as 5-propyloctan-1-ol, CAS 59117-31-6) is a branched, higher aliphatic primary alcohol frequently utilized in drug development and chem...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Chemical Profile
1-Octanol, 5-propyl- (also known systematically as 5-propyloctan-1-ol, CAS 59117-31-6) is a branched, higher aliphatic primary alcohol frequently utilized in drug development and chemical synthesis as a specialized lipophilic solvent, surfactant, or intermediate[1][2]. Due to its heavy hydrocarbon backbone, it presents specific operational challenges regarding combustibility, aquatic toxicity, and waste segregation that require strict adherence to environmental and safety protocols[3][4].
This guide provides drug development professionals and laboratory scientists with a self-validating, mechanistic approach to handling and disposing of this compound, using structurally similar 1-octanol as a regulatory and toxicological surrogate where specific data is limited[2][5].
Mechanistic Safety & Risk Assessment
Before initiating any workflow involving 5-propyl-1-octanol, researchers must understand the chemical causality dictating its safety protocols:
Combustibility (H227): Like its straight-chain analog 1-octanol, this compound is a combustible liquid[4][6].
Causality: While not highly flammable at ambient room temperature (Flash point ~81°C), aerosolization, pressurization, or heating during reflux processes lowers the energy barrier for ignition. Vapors can form explosive mixtures with air if heated[6].
Aquatic Toxicity (H412): It is harmful to aquatic life with long-lasting effects[3][4].
Causality: The highly lipophilic 11-carbon chain (C11H24O) resists rapid aqueous biodegradation. If released into the environment, it partitions into the lipid tissues of aquatic organisms, causing bioaccumulation[1][3]. Therefore, drain disposal is strictly prohibited [3][7].
Chemical Incompatibilities: Must be kept away from strong oxidizers (e.g., nitric acid, permanganates, peroxides)[5][6].
Causality: Primary alcohols are readily oxidized to aldehydes and carboxylic acids. This oxidation is highly exothermic; if it occurs inside a sealed waste carboy, the rapid generation of heat and gas can lead to catastrophic container rupture[5].
Quantitative Data Summary
The following table summarizes the critical physicochemical and hazard data required for operational planning.
Table 1: Physicochemical and Hazard Profile of 1-Octanol, 5-propyl- (incorporating 1-Octanol surrogate data)
Property / Hazard
Value / Classification
Operational Implication
CAS Number
59117-31-6
Use for exact inventory tracking and waste manifesting.
Molecular Formula
C11H24O
High carbon content dictates thermal destruction (incineration).
Requires standard PPE (goggles/nitrile gloves) and secondary containment[4][7].
Waste Stream Category
Non-Halogenated Organic Solvent
Segregate from chlorinated solvents to optimize disposal costs[8].
Extinguishing Media
CO2, Dry Chemical, Alcohol-resistant foam
Do not use straight water streams, which spread the lipophilic liquid[3][4].
Step-by-Step Operational & Disposal Protocol
To ensure a self-validating safety system, execute the following steps. Each phase includes a verification check to confirm successful and safe completion.
Phase 1: Spill Containment & Cleanup
Isolate & Ventilate: Immediately remove all ignition sources (hot plates, open flames) and ensure local exhaust ventilation is active to disperse combustible vapors[3][6].
Absorb: Apply an inert, non-combustible liquid-binding material (e.g., diatomaceous earth, sand, or commercial universal binders) to the perimeter of the spill, working inward[5][6].
Crucial Rule: Do not use combustible materials like sawdust, which create a secondary fire hazard[3][5].
Collect: Use non-sparking tools to transfer the saturated absorbent into a compatible, sealable high-density polyethylene (HDPE) solid waste container[3].
System Validation: Wipe the affected area with a mild detergent and water. Validation: The surface should no longer feel slick or oily, confirming the complete removal of the lipophilic residue[3].
Phase 2: Routine Waste Segregation & Disposal
Segregate Waste Streams: Collect liquid 5-propyl-1-octanol waste in a designated Non-Halogenated Organic Waste carboy.
Causality: Mixing aliphatic alcohols with halogenated waste (e.g., dichloromethane) forces the entire container to be processed at specialized, high-temperature incineration facilities to prevent the formation of toxic dioxins. Segregation exponentially decreases institutional disposal costs[8].
Verify Compatibility (Self-Validation): Before adding the alcohol to a mixed organic waste carboy, verify the pH of the existing waste using a disposable pH strip.
Validation: A neutral pH (6-8) confirms the absence of strong acids that could trigger an exothermic oxidation reaction upon the addition of the alcohol.
Labeling: Affix an EPA/RCRA-compliant hazardous waste label immediately upon the first drop of waste entering the container. Mark the primary hazards as "Combustible" and "Toxic to Aquatic Life"[3].
Storage: Store the waste container in a grounded, vented flammables cabinet. Ensure the container is tightly sealed to prevent vapor accumulation and central nervous system depression risks[4][6].
Final Disposal: Transfer the waste to your institutional Environmental Health and Safety (EHS) department or a licensed hazardous waste management facility. The mandated disposal route for higher aliphatic alcohols is thermal destruction (incineration).
Process Visualization
The following workflow illustrates the logical decision tree for disposing of 1-Octanol, 5-propyl- to ensure regulatory compliance, safety, and cost-efficiency.
Caption: Decision tree for the segregation, labeling, and incineration of 5-propyl-1-octanol waste.
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
As a Senior Application Scientist, I frequently observe laboratories treating long-chain aliphatic alcohols with undue complacency. However, handling 1-Octanol, 5-propyl- (CAS 59117-31-6) demands rigorous operational respect. Due to its lipophilic alkyl tail and polar hydroxyl head, this compound acts as a potent surfactant and solvent. This dual-nature means it can rapidly penetrate dermal barriers and degrade specific synthetic polymers used in standard laboratory consumables ().
This guide moves beyond basic safety data sheets to provide a self-validating system for handling, PPE selection, and disposal. By understanding the physical chemistry underlying these safety protocols, researchers can ensure both absolute personnel safety and uncompromised scientific integrity.
Chemical Profiling & Hazard Causality
Understanding the physical chemistry of 1-Octanol, 5-propyl- is the foundation of safe handling. Because specific toxicological data for the 5-propyl variant is sometimes extrapolated from structurally similar compounds like 1-octanol, conservative safety margins must be applied (1)[1].
Quantitative Data & Operational Impact
Property
Value
Causality / Operational Impact
CAS Number
59117-31-6
Unique identifier for precise safety tracking and procurement.
Molecular Formula
C11H24O
The 11-carbon chain dictates high lipophilicity, driving rapid permeation through standard latex gloves.
Molecular Weight
172.31 g/mol
Vapors are significantly heavier than air and can settle in low-lying areas or sinks[1].
Boiling Point
129-130 °C (at 20 Torr)
Low volatility at standard pressure, but thermal applications will generate combustible aerosols.
Density
0.828 g/cm³
Floats on water; aqueous extinguishing methods (like standard water jets) may inadvertently spread fires.
Causality Insight: The high partition coefficient (log Pow) of this aliphatic alcohol explains its tendency to bioaccumulate in lipid-rich tissues, which is why it is classified as a severe eye and skin irritant (2)[2].
Personal Protective Equipment (PPE) Matrix
Do not rely on generic laboratory PPE. The lipophilicity of 1-Octanol, 5-propyl- causes rapid permeation and degradation of natural rubber (latex) (3)[3].
PPE Category
Recommended Specification
Mechanistic Justification (Causality)
Ocular Protection
ANSI Z87.1 Chemical Splash Goggles
Protects against corneal lipid dissolution caused by accidental splashes of aliphatic alcohols[2].
Dermal (Hands)
Nitrile or Polychloroprene (>0.4mm)
Nitrile rubber provides superior resistance to non-polar and slightly polar aliphatic chains compared to latex[4].
Body Protection
Flame-Resistant (FR) Lab Coat
Mitigates the risk of the combustible liquid soaking into standard cotton, which acts as a wick for ignition[5].
Respiratory
NIOSH-approved OV Cartridge
Required only if handling outside a fume hood, capturing volatile hydrocarbon chains before inhalation[6].
Self-Validating Operational Workflow
To build deep trust in your experimental results, your handling protocols must be self-validating. Follow this step-by-step methodology to ensure safety and prevent sample contamination.
Phase 1: Pre-Operational Validation
Fume Hood Certification : Visually verify that the chemical fume hood monitor reads between 80–120 feet per minute (fpm).
Validation Step: Tape a small piece of tissue to the bottom of the sash; it must pull steadily inward without fluttering wildly.
PPE Integrity Check : Inspect your polychloroprene or heavy-duty nitrile gloves for micro-tears[3].
Validation Step: Inflate the glove manually, twist the cuff to trap the air, and hold for 5 seconds to ensure zero pressure loss before donning.
Phase 2: Chemical Transfer Execution
3. Secondary Containment Setup : Place a high-density polyethylene (HDPE) tray inside the hood.
Causality: HDPE resists aliphatic alcohols, preventing hood surface contamination and cross-reactivity during micro-spills.
Pipetting & Aliquoting : Use exclusively glass or PTFE-lined pipettes and syringes.
Causality: 1-Octanol, 5-propyl- acts as an aggressive solvent against polystyrene and standard PVC. Using these plastics will leach plasticizers into your assay, completely compromising downstream drug development data.
Phase 3: Post-Operational Storage
5. Atmospheric Purge : Before sealing the primary container, gently purge the headspace with Argon or Nitrogen gas.
Causality: Displacing oxygen prevents the slow, transition-metal-catalyzed oxidation of the primary alcohol into its corresponding aldehyde.
Segregated Storage : Store the sealed vessel in a dedicated flammables cabinet[7].
Validation Step: Physically verify that no strong oxidizers (e.g., peroxides, nitric acid) are present in the same secondary containment bin, as mixing them can trigger a violent exothermic reaction.
Workflow Visualization
Below is the logical workflow for standard operations and emergency contingencies.
Operational handling and emergency spill response workflow for 1-Octanol, 5-propyl-.
Emergency Response & Spill Management
A spill of 1-Octanol, 5-propyl- creates an immediate slip hazard and a localized combustible vapor zone[5].
Immediate Action : Evacuate personnel from the immediate vicinity and extinguish all ignition sources (e.g., hot plates, Bunsen burners).
Containment : Surround the spill with an inert, non-combustible absorbent such as diatomaceous earth or dry sand (4)[4].
Causality: Do not use combustible absorbents like sawdust or paper towels. The high surface area of the soaked combustible material drastically lowers the flash point, creating a severe fire hazard[7].
Neutralization/Cleanup : Mechanically collect the saturated absorbent using non-sparking tools and place it into a highly visible, sealable hazardous waste container. Wash the residual surface with a mild detergent solution to break down the remaining lipophilic film.
Disposal & Environmental Compliance
Due to its documented toxicity to aquatic life, 1-Octanol, 5-propyl- must never be disposed of down the sink or in standard trash[2].
Segregation : Collect all liquid waste and first-rinse solvents in a designated "Non-Halogenated Organic Waste" carboy.
Labeling : Clearly label the waste container with the chemical name, CAS number (59117-31-6), and the primary hazards (Combustible, Aquatic Toxicity) to ensure compliance with EPA/local environmental regulations[4].
References
Carl Roth . "Safety Data Sheet: 1-Octanol". Carl Roth GmbH. Available at:[Link]
Penta Chemicals . "1-Octanol - SAFETY DATA SHEET". Penta Chemicals. Available at:[Link]